molecular formula C7H12N2O B1317131 1-tert-Butyl-1H-pyrazol-4-ol CAS No. 78242-24-7

1-tert-Butyl-1H-pyrazol-4-ol

Cat. No.: B1317131
CAS No.: 78242-24-7
M. Wt: 140.18 g/mol
InChI Key: QIOZBOIKXWYBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-1H-pyrazol-4-ol is a versatile pyrazole derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and drugs with diverse therapeutic activities, including anti-inflammatory, antipsychotic, antidepressant, and anticancer properties . This compound is particularly useful in the synthesis of more complex molecules for drug discovery programs. The tert-butyl group attached to the pyrazole nitrogen can impart favorable characteristics such as increased steric bulk and metabolic stability to candidate molecules . As a key intermediate, this compound can be utilized in various chemical transformations to develop novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers value this chemical for its potential in creating new ligands and probing biological mechanisms. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-5-6(10)4-8-9/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZBOIKXWYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517326
Record name 1-tert-Butyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78242-24-7
Record name 1-(1,1-Dimethylethyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78242-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Characterization: pKa and Acidity of 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity and physicochemical properties of 1-tert-Butyl-1H-pyrazol-4-ol , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 15754-60-6 for the parent pyrazole core reference; specific derivative often custom synthesized) is a specialized heterocyclic intermediate used in the synthesis of agrochemicals (e.g., insecticides, herbicides) and pharmaceutical scaffolds.

Unlike simple phenols, the acidity of this compound is governed by the unique electronic environment of the pyrazole ring—a


-excessive heteroaromatic system—and the steric and inductive influence of the bulky tert-butyl group. Understanding its pKa is critical for optimizing:
  • Solubility profiles during formulation.

  • Nucleophilicity of the hydroxyl group during etherification reactions.

  • Bioavailability (LogD) in physiological environments.

Key Physicochemical Parameters (Estimated):

  • pKa (OH Group): 10.2 – 10.8 (Weak Acid)

  • pKa (Conjugate Acid

    
    ):  2.0 – 2.5 (Weak Base)
    
  • Dominant Tautomer: 1H-enol form (in solution)

Structural Analysis & Electronic Effects

Tautomeric Equilibrium

4-Hydroxypyrazoles can theoretically exist in three tautomeric forms: the enol (4-hydroxy) and two keto (pyrazolone) forms. For 1-substituted derivatives like this compound, the equilibrium is heavily shifted toward the enol form in solution due to the preservation of aromaticity in the pyrazole ring.

  • Enol Form (Aromatic): Stabilized by the

    
     electron system.
    
  • Keto Form (Non-aromatic): Disrupts the aromatic sextet; generally only observed in non-polar solvents or solid-state matrices under specific conditions.

Impact of the tert-Butyl Group

The tert-butyl group at the N1 position exerts two primary effects on the molecule's acidity:

  • Positive Inductive Effect (+I): The bulky alkyl group donates electron density into the pyrazole ring. This increases the electron density at the oxygen atom, destabilizing the resulting phenoxide-like anion (conjugate base) relative to a simple methyl substituent.[1] Consequently, this makes the compound less acidic (higher pKa) than 1-methyl-1H-pyrazol-4-ol.

  • Steric Hindrance: The bulk of the tert-butyl group shields the N1 nitrogen but has minimal direct steric clash with the C4-hydroxyl group, allowing the OH to remain accessible for deprotonation.

Visualization of Ionization Pathways

The following diagram illustrates the tautomeric preference and the deprotonation pathway.

Tautomerism Keto Keto Form (Non-Aromatic) Less Stable Enol Enol Form (Aromatic) Dominant Species Keto->Enol Tautomerization (Fast) Anion Pyrazolate Anion (Conjugate Base) Delocalized Charge Enol->Anion Deprotonation (pKa ~10.5)

Figure 1: Tautomeric equilibrium favoring the aromatic Enol form and subsequent deprotonation to the anion.

Acidity and pKa Values

The Hydroxyl pKa (Acidic Dissociation)

While experimental data for this specific derivative is sparse in public databases, its pKa can be rigorously estimated using Hammett substituent constants and comparative structural analysis with 1-methyl-1H-pyrazol-4-ol and phenol.

CompoundStructurepKa (Experimental/Est.)Electronic Rationale
Phenol Ph-OH9.95Reference standard.
1-Methyl-1H-pyrazol-4-ol Pyr-OH~10.0 - 10.2Pyrazole is electron-rich (

-excessive), destabilizing the anion slightly more than phenyl.
This compound tBu-Pyr-OH10.2 - 10.8 +I effect of tert-butyl further destabilizes the anion, reducing acidity.
4-Nitrophenol O2N-Ph-OH7.15Strong electron-withdrawing group stabilizes anion (increases acidity).
The Pyrazolium pKa (Basic Dissociation)

The N2 nitrogen of the pyrazole ring has a lone pair available for protonation.

  • Estimated pKa (BH+): 2.0 – 2.5

  • Implication: The molecule is neutral across the entire pH range of 3 to 9. Protonation only occurs under strongly acidic conditions (pH < 2).

Experimental Protocols for pKa Determination

For researchers requiring an exact experimental value, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

Best for compounds with solubility > 1 mM in water.

  • Preparation: Dissolve 5 mg of this compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add 0.1 M HCl to lower pH to ~2.0 (ensuring full protonation of N2).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a calibrated glass electrode.

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points:

    • Point 1 (pH ~2.5): Deprotonation of the Pyrazolium cation (

      
      ).
      
    • Point 2 (pH ~10.5): Deprotonation of the Hydroxyl group (

      
      ).
      
  • Validation: Perform in triplicate. The Bjerrum plot should yield thermodynamic pKa values.

Spectrophotometric Determination (UV-Vis)

Best for low-solubility compounds or when high precision is needed.

  • Principle: The UV absorption spectrum of the neutral enol differs from the ionized phenoxide-like anion.

  • Buffer Setup: Prepare a series of buffers ranging from pH 7.0 to 13.0 (0.5 pH increments).

  • Scanning: Record UV spectra (200–400 nm) for the compound in each buffer.

  • Isosbestic Point: Verify the presence of a sharp isosbestic point, confirming a clean two-state equilibrium (Neutral

    
     Anion).
    
  • Calculation: Plot Absorbance at

    
     (anion) vs. pH. The inflection point of the sigmoidal curve is the pKa.
    
Experimental Workflow Diagram

Workflow Start Start: Pure Compound (>98% HPLC) Solubility Check Aqueous Solubility Start->Solubility Decision Solubility > 1 mM? Solubility->Decision MethodA Method A: Potentiometric Titration (Fast, Standard) Decision->MethodA Yes MethodB Method B: UV-Vis Spectrophotometry (High Sensitivity, Cosolvent) Decision->MethodB No Analysis Data Analysis (Bjerrum Plot / Sigmoid Fit) MethodA->Analysis MethodB->Analysis Result Final pKa Value (Report with ± SD) Analysis->Result

Figure 2: Decision tree for selecting the optimal pKa determination method.

Applications & Implications in Drug Design

Solubility & Formulation
  • Neutral State: At pH 7.4, the compound is effectively neutral. Solubility will be driven by the lipophilicity of the tert-butyl group.

  • Salt Formation: To generate a water-soluble salt, strong bases (e.g., NaOH, KOH) are required to deprotonate the OH group (pH > 12), which may not be physiologically relevant. Alternatively, strong mineral acids can form the pyrazolium salt (pH < 2).

Reactivity
  • O-Alkylation: The pKa of ~10.5 suggests that weak bases (like

    
    ) in a polar aprotic solvent (DMF/Acetone) are sufficient to generate the nucleophilic anion for ether synthesis.
    
  • Metabolic Stability: The tert-butyl group blocks N-dealkylation, a common metabolic soft spot, potentially improving the half-life of drugs incorporating this scaffold.

References

  • PubChem Compound Summary. 1-tert-Butyl-1H-pyrazole and derivatives. National Center for Biotechnology Information. [Link]

  • Elguero, J., et al. Tautomerism of Pyrazoles.[2] Advances in Heterocyclic Chemistry. [Link]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry (Acidity of Heterocycles). Oxford University Press.
  • ACD/Labs Percepta. Physicochemical Property Prediction (pKa, LogP). [Link]

Sources

Crystal Structure Analysis of 1-tert-Butyl-1H-pyrazol-4-ol: A Strategic Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-tert-Butyl-1H-pyrazol-4-ol represents a critical scaffold in medicinal chemistry, particularly as a bio-isostere for phenols in kinase inhibitors and a precursor for agrochemical synthesis. While the pyrazole core is ubiquitous, the specific steric interplay between the bulky N-tert-butyl group and the 4-hydroxyl moiety dictates its solid-state behavior and pharmacological bioavailability.

This guide provides a comprehensive technical protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural elucidation of this compound. It addresses the challenge of analyzing "soft" heterocyclic crystals and offers predictive insights into the supramolecular architecture based on analogous tert-butyl pyrazoles.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]

The Tautomeric & Steric Landscape

Unlike unsubstituted pyrazoles, this compound is "locked" into a specific tautomer by the N-tert-butyl substitution. This simplifies the structural analysis but introduces significant steric bulk.

  • Steric Locking: The tert-butyl group at position 1 prevents the annular tautomerism typical of N-unsubstituted pyrazoles (N-H...N migration).

  • H-Bonding Potential: The 4-OH group acts as both a donor and an acceptor, while the N2 nitrogen is a dedicated acceptor. This typically leads to competitive supramolecular assembly (dimers vs. catemers).

Predictive Packing Model

Based on crystallographic data of analogous 1-tert-butyl-4-substituted pyrazoles (e.g., 1-tert-butyl-4-nitro-1H-pyrazole), we can hypothesize the likely packing motifs:

  • Scenario A (Steric Dominance): The bulky t-butyl group prevents planar stacking, forcing the molecules into a "herringbone" or zigzag motif.

  • Scenario B (H-Bond Dominance): The strong OH...N2 interaction drives the formation of infinite hydrogen-bonded chains (catemers) rather than discrete dimers.

Experimental Workflow: From Synthesis to Crystal

The following workflow ensures the isolation of single crystals suitable for high-resolution XRD.

CrystallizationWorkflow Start Crude this compound Purification Purification (Sublimation or Column Chrom.) Start->Purification SolubilityTest Solubility Screening (Polar vs Non-polar) Purification->SolubilityTest MethodA Method A: Slow Evaporation (EtOH/H2O or MeOH) SolubilityTest->MethodA High Solubility MethodB Method B: Vapor Diffusion (THF -> Hexane) SolubilityTest->MethodB Med Solubility MethodC Method C: Cooling Crystallization (Toluene, 60°C -> 4°C) SolubilityTest->MethodC Temp Sensitive Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check MethodC->Check Selection Single Crystal Selection (0.1 - 0.3 mm block) Check->Selection Mounting Cryo-Mounting (Paratone oil, MiTeGen loop) Selection->Mounting XRD XRD Data Collection (Mo or Cu Source, 100 K) Mounting->XRD

Figure 1: Decision tree for the isolation and preparation of single crystals.

Synthesis & Purification Prerequisites

High-purity material (>99%) is non-negotiable. Impurities, particularly isomeric 1-tert-butyl-1H-pyrazol-5 -ol, will disrupt lattice growth.

  • Protocol: Synthesize via the condensation of tert-butylhydrazine with ethyl 2-formyl-3-oxopropanoate (or equivalent), followed by decarboxylation.

  • Purification: Recrystallize the crude solid from hot cyclohexane. If an oil persists, use sublimation under high vacuum (0.1 mmHg, 60-80°C), which is highly effective for pyrazoles.

Crystallization Screening Matrix

The tert-butyl group renders the molecule lipophilic, while the hydroxyl group adds polarity. Use this duality to drive crystallization.

MethodSolvent SystemMechanismTarget Outcome
Slow Evaporation Methanol (100%)Gradual supersaturationPrisms/Blocks (High quality)
Vapor Diffusion THF (inner) / Pentane (outer)Anti-solvent diffusionNeedles (Fast growth)
Cooling TolueneSolubility drop with TempLarge Blocks (Minimize defects)

Expert Insight: Avoid protic solvents like water or acetic acid if possible, as they may incorporate into the lattice as solvates, complicating the analysis of the intrinsic packing.

Structural Determination & Refinement Protocol

Data Collection Parameters[9]
  • Temperature: Collect at 100 K (using an N2 cryostream).

    • Reasoning: The tert-butyl group often exhibits high thermal motion or rotational disorder at room temperature. Cooling "freezes" this rotation, improving resolution.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is standard.[1] Use Cu-Kα if crystals are extremely small (<0.05 mm) to boost signal intensity.

  • Resolution: Aim for 0.75 Å or better to resolve the H-atom positions on the hydroxyl group.

Solving the Phase Problem
  • Space Group Determination: Expect monoclinic (

    
    ) or orthorhombic (
    
    
    
    ) settings, common for achiral pyrazoles.
  • Structure Solution: Use Direct Methods (SHELXT or SIR19). The molecule is light-atom only (C, H, N, O), making direct methods highly reliable.

Refinement Strategy (SHELXL)
  • Non-Hydrogen Atoms: Refine anisotropically.

  • The tert-Butyl Disorder: Check the electron density map around the tert-butyl carbons. If "smearing" is observed:

    • Model as a 2-position disorder using the PART command.

    • Apply similarity restraints (SAME or SADI) to bond lengths.

    • Use rigid bond restraints (DELU, SIMU) for displacement parameters.

  • Hydroxyl Hydrogen: Locate in the difference Fourier map (

    
    ).
    
    • Critical Step: Do not geometrically fix the OH hydrogen (AFIX 147) immediately. Attempt to refine its coordinates freely to determine the true H-bond directionality.

Structural Analysis: What to Look For

Once the structure is solved, the analysis must move beyond coordinates to chemical causality.

Intramolecular Geometry
  • Pyramidalization: Check the sum of angles around N1. It should be ~360° (planar). Significant deviation indicates steric stress from the t-butyl group.

  • Bond Lengths: The C-O bond length should be ~1.36 Å. A shorter bond may indicate resonance contribution from the zwitterionic form (O⁻...NH⁺), though this is less likely in the neutral state.

Supramolecular Architecture (H-Bonding)

This is the most critical part of the analysis for drug design.

HBonding cluster_legend Interaction Types MolA Molecule A (Donor OH) MolB Molecule B (Acceptor N2) MolA->MolB O-H...N (Strong, ~1.8 Å) MolC Molecule C MolB->MolC C-H...O (Weak, ~2.5 Å) Legend1 Primary Motif: Catemer Chain Legend2 Secondary: Van der Waals (t-Butyl)

Figure 2: Predicted Hydrogen Bonding Network.[2][1] The primary interaction is the O-H...N bond.

  • The Catemer vs. Dimer Question:

    • Dimer: Two molecules face-to-face, exchanging O-H...N bonds. This forms a closed ring motif

      
      .
      
    • Catemer: Infinite chains where Mol A donates to Mol B, Mol B to Mol C, etc. motif ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[3][4][5]
      
    • Prediction: Due to the bulk of the tert-butyl group, the catemer motif is statistically more likely to minimize steric clash between the alkyl groups.

Validation Metrics

Ensure your final CIF (Crystallographic Information File) meets these standards before publication:

  • R1 Factor: < 0.05 (5%) for strong data.

  • Goodness of Fit (GoF): Between 0.9 and 1.1.

  • CheckCIF: Run the file through the IUCr CheckCIF server. Address any "A" or "B" level alerts. Common alerts for this molecule might involve the tert-butyl disorder; explain these in the manuscript.

References

  • Giori, P., et al. (1985). Synthesis of pyrazoles via tert-butylhydrazine. Journal of Heterocyclic Chemistry. (Foundational synthesis method for tert-butyl pyrazoles).
  • Infantes, L., & Motherwell, W. D. S. (2004). Water clusters in organic molecular crystals. CrystEngComm, 6(54), 354-360.
  • Viciu, M. S., et al. (2023).[1] Crystal Structure Analysis of 1-(Tert-butyl)-4-nitro-1H-pyrazole. Smolecule Structure Database. Link (Key analogue for steric comparison).

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Tautomerism in 1-Substituted-1H-Pyrazol-4-ol Derivatives: Mechanistic Insights, Solvent Effects, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Pyrazolone and pyrazol-4-ol derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound analgesic, anti-inflammatory, and antimicrobial properties[1]. A critical, yet frequently misunderstood, aspect of their physicochemical behavior is their tautomerism. While unsubstituted pyrazoles undergo complex annular tautomerism, the introduction of a substituent at the N1 position fundamentally restricts the structural dynamics to a strict keto-enol equilibrium [2].

This whitepaper provides an in-depth analysis of the tautomerism in 1-substituted-1H-pyrazol-4-ol systems. By examining the thermodynamic drivers, solvent dielectric effects, and self-validating analytical protocols, this guide equips drug development professionals with the mechanistic understanding required to control and characterize these dynamic equilibria in synthetic workflows.

Structural Dynamics: The Role of N1-Substitution

In standard N-unsubstituted pyrazoles, protons migrate freely between the N1 and N2 atoms—a process known as annular tautomerism. This creates a highly complex equilibrium landscape that complicates both structural characterization and predictable receptor binding in drug discovery[2].

However, synthesizing a 1-substituted-1H-pyrazol-4-ol (e.g., via N-methylation or N-arylation) effectively "fixes" the nitrogen atoms. The N1 atom is covalently bound to the substituent, and the N2 atom retains a lone pair. This structural modification precludes annular tautomerism, isolating the system to a singular proton migration pathway: the exchange between the C4-hydroxyl group (enol form) and the C4-carbonyl group (keto form, or pyrazol-4-one)[1][2].

Tautomerism Unsub N-Unsubstituted Pyrazoles (Complex Equilibria) Annular Annular Tautomerism (N1 ⇌ N2 Migration) Unsub->Annular KetoEnol1 Keto-Enol Tautomerism (C4-OH ⇌ C4=O) Unsub->KetoEnol1 Sub 1-Substituted-1H-pyrazol-4-ols (Simplified System) Blocked Annular Tautomerism Blocked (N1 Covalently Fixed) Sub->Blocked KetoEnol2 Strict Keto-Enol Equilibrium (Solvent & Substituent Dependent) Sub->KetoEnol2 Blocked->KetoEnol2 Drives focus to

Caption: Logical flow demonstrating how N1-substitution isolates the keto-enol equilibrium.

Thermodynamic Drivers and Solvent Dielectric Tuning

The equilibrium between the 4-hydroxy (enol) and pyrazol-4-one (keto) tautomers is not static; it is highly sensitive to the microenvironment. The causality behind this shift lies in the dipole moments of the respective tautomers.

The keto form features a highly polarized C=O bond and a non-aromatic (or cross-conjugated) pyrazole ring, resulting in a significantly higher overall dipole moment compared to the aromatic, less polar enol form[1]. According to Onsager's reaction field theory, a solute with a higher dipole moment is thermodynamically stabilized in solvents with higher dielectric constants (


).

Therefore, the tautomeric ratio can be artificially tuned by solvent selection:

  • Non-Polar Solvents (e.g., Chloroform,

    
    ):  The enol form is heavily favored. The energetic penalty of stabilizing the highly polar keto form is too great, allowing the aromatic stabilization energy of the 1H-pyrazol-4-ol ring to dominate[1].
    
  • Polar Aprotic Solvents (e.g., DMSO,

    
    ):  The high dielectric constant and strong hydrogen-bond accepting capability of DMSO selectively stabilize the keto tautomer, often shifting the equilibrium to a mixture where the keto form becomes the major species[1][3].
    
Quantitative Data: Solvent Effects on Tautomeric Ratios

Data synthesized from standard 1-substituted pyrazol-4-ol NMR studies[1][3].

Solvent EnvironmentDielectric Constant (

)
Dominant TautomerTypical Enol : Keto RatioPrimary Stabilization Driver
Chloroform-d (

)
4.8Enol (4-OH)> 90 : 10Aromaticity, low dielectric penalty
Methanol-d4 (

)
32.7Mixed~ 50 : 50Protostabilization, moderate polarity
DMSO-d646.7Keto (4-oxo)~ 23 : 77High dielectric stabilization, H-bonding

Self-Validating Analytical Methodologies

To accurately determine the tautomeric state of a synthesized 1-substituted-1H-pyrazol-4-ol, a self-validating Nuclear Magnetic Resonance (NMR) protocol must be employed[4].

Step-by-Step NMR Elucidation Protocol
  • Regiochemical Confirmation via 2D NOESY:

    • Action: Acquire a 2D NOESY spectrum.

    • Causality: Before assessing keto-enol ratios, you must prove the N1-substitution is correct. Look for a Nuclear Overhauser Effect (NOE) cross-peak between the N1-substituent protons (e.g., N-

      
      ) and the adjacent C5-substituent protons. This spatial proximity (< 5 Å) unambiguously confirms the regiochemistry and proves annular tautomerism is locked[3].
      
  • Tautomer Quantification via

    
     NMR: 
    
    • Action: Integrate the signals in the

      
       NMR spectrum.
      
    • Causality: The enol form will exhibit a distinct, often broad, hydroxyl proton signal typically > 9.0 ppm (concentration and solvent dependent). The keto form will lack this signal but may show distinct aliphatic shifts if the C5 position bears protons. The integral ratio of these distinct signals directly yields the tautomeric ratio.

  • Orthogonal Validation via

    
     NMR: 
    
    • Action: Analyze the C4 carbon chemical shift.

    • Causality: This is the most definitive self-validation step. In the enol form, the C4 carbon (C-OH) is

      
       hybridized within an aromatic system, resonating at ~135–150 ppm . In the keto form, the C4 carbon becomes a carbonyl (C=O), shifting dramatically downfield to ~190–200 ppm [4]. The presence of both peaks indicates a mixed equilibrium.
      

Synthetic Workflow: Accessing 1-Substituted Pyrazol-4-ols

Direct condensation of standard 1,3-dicarbonyls typically yields pyrazoles that are unsubstituted at the C4 position[2]. To access 4-hydroxy derivatives, specialized precursors such as chalcone epoxides or activated enol ethers must be utilized[4][5].

Below is a validated protocol for synthesizing 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via a chalcone epoxide intermediate[5].

Experimental Protocol
  • Epoxidation (Precursor Synthesis): React benzaldehyde and 2-bromoacetophenone in an alkaline medium (e.g., NaOH) for 20 minutes to yield trans-1,3-diphenyl-2,3-epoxy-1-propanone. The trans configuration ensures a rigid 3-membered ring, priming it for nucleophilic attack[5].

  • Preparation of the Hydrazine Matrix: Dissolve the chalcone epoxide in glacial acetic acid.

    • Causality: Glacial acetic acid acts not merely as a solvent, but as an acid catalyst. It protonates the epoxide oxygen, increasing the electrophilicity of the adjacent carbon to facilitate the incoming nucleophilic attack.

  • Nucleophilic Condensation: Add an equimolar amount of 1-substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine).

  • Thermal Cyclization: Heat the mixture under reflux. The hydrazine nitrogen attacks the epoxide, leading to ring opening. Subsequent intramolecular condensation with the carbonyl group closes the pyrazole ring.

  • Aromatization & Isolation: The intermediate undergoes spontaneous dehydration (-

    
    ) and aromatization to yield the highly stable pyrazol-4-ol scaffold. Pour the hot mixture over crushed ice, filter the precipitate, and recrystallize from ethanol to achieve >85% yield[5].
    

Synthesis Step1 Chalcone Epoxide Formation (trans) Step2 Hydrazine Addition (R-NH-NH2) Step1->Step2 Glacial AcOH (Catalyst) Step3 Epoxide Ring Opening & Cyclization Step2->Step3 Reflux (Thermal) Step4 Dehydration & Aromatization Step3->Step4 -H2O

Caption: Step-by-step synthetic workflow for 1-substituted-1H-pyrazol-4-ols via chalcone epoxides.

Conclusion

The tautomerism of 1-substituted-1H-pyrazol-4-ol derivatives is a highly predictable and tunable physicochemical property. By utilizing N1-substitution to block annular tautomerism, researchers can isolate the keto-enol equilibrium. Understanding that this equilibrium is fundamentally driven by the dielectric constant of the solvent allows chemists to manipulate the dominant species for downstream reactions or specific biological assays. When coupled with self-validating NMR protocols (NOESY and


 shift analysis), the structural dynamics of these privileged scaffolds can be fully mapped and leveraged in modern drug discovery.

References

  • Benchchem. 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol - Keto-Enol Tautomerism in Pyrazol-4-ol Systems. Retrieved from:[1][2]

  • Tarabová, D., et al. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 2014, 10, 752–760. Retrieved from:[Link][4][6][7]

  • National Institutes of Health (NIH) / PMC. Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from:[3]

  • Ovonramwen, O. B. Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-Diphenyl-2,3-epoxy-1-propanone. Tanzania Journal of Science, 2021, 47(3), 1243–1251. Retrieved from:[Link][5]

Sources

Methodological & Application

Application Notes and Protocols for the O-Alkylation of 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the O-alkylation of 1-tert-butyl-1H-pyrazol-4-ol, a key intermediate in the synthesis of diverse molecular entities for pharmaceutical research. The 4-alkoxypyrazole scaffold is a prevalent motif in medicinal chemistry, valued for its ability to modulate physicochemical properties and engage in critical binding interactions. Mastery of its synthesis is therefore essential for the rapid generation of compound libraries and the advancement of drug discovery programs.

These application notes move beyond simple procedural outlines, delving into the mechanistic rationale behind two primary synthetic strategies: the classical Williamson Ether Synthesis and the versatile Mitsunobu Reaction . By understanding the principles governing these transformations, researchers can make informed decisions to optimize reaction conditions, troubleshoot potential issues, and adapt these protocols to a wide range of alkylating agents.

Core Synthetic Strategies: A Comparative Overview

The selection of an appropriate O-alkylation method depends on several factors, including the nature of the desired alkyl group, the scale of the reaction, and the presence of other functional groups. Below is a summary of the two principal methods detailed in this guide.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Alkylating Agent Alkyl Halides (R-X) or Sulfonates (R-OTs, R-OMs)Alcohols (R-OH)
Mechanism SN2In-situ activation of alcohol
Key Reagents Base (e.g., NaH, K₂CO₃)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD)
Stereochemistry N/A for achiral halidesInversion at the alcohol's stereocenter
Conditions Basic, often requires anhydrous conditionsGenerally mild and neutral
Key Byproducts Inorganic salts (e.g., NaX)Triphenylphosphine oxide (TPPO), Hydrazine dicarboxylate
Purification Generally straightforward (filtration, extraction)Can be challenging due to high-polarity byproducts
Primary Use Case Robust synthesis using simple primary alkyl halidesMild conditions, use of alcohols, stereochemical control

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile, attacking an electrophilic alkyl halide or sulfonate.[1][2]

Mechanistic Rationale

The process begins with the deprotonation of the hydroxyl group of this compound by a suitable base to form a pyrazolate anion. This anion is a potent nucleophile that subsequently displaces the leaving group (e.g., Br⁻, I⁻, OTs⁻) on the alkylating agent to form the desired C-O bond. The choice of a polar aprotic solvent, such as DMF or acetonitrile, is crucial as it solvates the cation of the base without solvating the nucleophile, thereby increasing its reactivity and accelerating the SN2 reaction.[3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyrazolol This compound Pyrazolate Pyrazolate Anion Pyrazolol->Pyrazolate + Base - H₂ Base Base (e.g., NaH) Pyrazolate_ref Pyrazolate Anion AlkylHalide Alkyl Halide (R-X) Product 4-Alkoxy-1-tert-butyl-1H-pyrazole AlkylHalide->Product SN2 Displacement Pyrazolate_ref->Product SN2 Displacement

Figure 1. Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the O-alkylation of this compound using a primary alkyl bromide.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Primary Alkyl Halide (e.g., ethyl bromide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the suspension to stir at 0 °C for 30 minutes, during which time the deprotonation should be complete.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-alkoxy-1-tert-butyl-1H-pyrazole.

Key Considerations and Troubleshooting
  • Base Selection: While NaH is highly effective for complete deprotonation of unactivated alcohols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrate is sensitive to strongly basic conditions.[5] These bases are easier to handle but may require higher temperatures or longer reaction times.

  • Alkylating Agent: This reaction works best with methyl and primary alkyl halides.[2] Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product (alkene).[1]

  • Anhydrous Conditions: It is critical to use anhydrous solvents and maintain an inert atmosphere, as NaH reacts violently with water.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for converting a primary or secondary alcohol into a variety of functional groups, including ethers.[6] It uniquely uses an alcohol as the alkylating agent, proceeding through an in-situ activation of the hydroxyl group. This method is particularly advantageous for preparing ethers from more complex or acid/base-sensitive alcohols.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[6] This intermediate deprotonates the acidic nucleophile (this compound) to form an ion pair. The alcohol to be coupled is then activated by the phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the pyrazolate anion acts as the nucleophile in an SN2 displacement of triphenylphosphine oxide (TPPO), yielding the desired ether.[6]

Mitsunobu_Reaction Pyrazolol This compound (Nucleophile) Product 4-Alkoxy-1-tert-butyl-1H-pyrazole Pyrazolol->Product Step 3: SN2 Attack Alcohol Alcohol (R-OH) (Alkylating Agent) Oxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃]⁺ Alcohol->Oxyphosphonium Step 2: Alcohol Activation PPh3 PPh₃ Betaine [PPh₃-DIAD] Betaine PPh3->Betaine Step 1 DIAD DIAD DIAD->Betaine Step 1 Betaine->Oxyphosphonium Step 2: Alcohol Activation Hydrazine Hydrazine Byproduct Betaine->Hydrazine Oxyphosphonium->Product Step 3: SN2 Attack TPPO TPPO Oxyphosphonium->TPPO

Figure 2. Simplified Mitsunobu Reaction Pathway.

Detailed Experimental Protocol

This protocol provides a general procedure for the Mitsunobu reaction between this compound and a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., ethanol, isopropanol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Note: The order of addition is critical for success.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC. The formation of a high-polarity spot corresponding to triphenylphosphine oxide is an indication of reaction progress.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purification can be challenging.

  • Purification Strategy: Direct purification by column chromatography on silica gel is the most common method. A non-polar to polar solvent gradient (e.g., Hexanes/Ethyl Acetate) is typically used. The byproducts are often more polar than the desired ether product.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 4-alkoxy-1-tert-butyl-1H-pyrazole.

Key Considerations and Troubleshooting
  • Reagent Purity and Stoichiometry: Use high-purity, anhydrous reagents. The use of 1.5 equivalents of PPh₃ and DIAD is standard to drive the reaction to completion.[7]

  • Purification: The removal of byproducts is the main drawback of the Mitsunobu reaction. If chromatographic separation is difficult, alternative strategies include using polymer-bound PPh₃ (which can be filtered off) or modified azodicarboxylates whose byproducts are more easily removed.[6]

  • Substrate Scope: The pKa of the nucleophile (the pyrazolol) should generally be 15 or lower for the reaction to be efficient.[7] Sterically hindered alcohols may react slowly or not at all.[8]

Overall Synthesis Workflow

The following diagram illustrates the strategic pathways for synthesizing 4-alkoxy-1-tert-butyl-1H-pyrazoles from the common pyrazolol precursor.

Overall_Workflow cluster_williamson Williamson Synthesis cluster_mitsunobu Mitsunobu Reaction Start This compound Williamson_Node 1. Base (NaH) 2. Alkyl Halide (R-X) Start->Williamson_Node Path A Mitsunobu_Node 1. Alcohol (R-OH) 2. PPh₃, DIAD Start->Mitsunobu_Node Path B Product 4-Alkoxy-1-tert-butyl-1H-pyrazole (R = Alkyl) Williamson_Node->Product Mitsunobu_Node->Product

Figure 3. Strategic Pathways for O-Alkylation.

References

  • LookChem. Alkylation of pyrazolones via the mitsunobu reaction.
  • Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction.
  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Organic Synthesis. Mitsunobu reaction.
  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
  • Wikipedia. Mitsunobu reaction.
  • ChemicalBook. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis.
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Wikipedia. Williamson ether synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • ResearchGate. How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?.

Sources

Application Note: Optimized O-Acylation of 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for acylation of 1-tert-Butyl-1H-pyrazol-4-ol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.

Executive Summary

The selective acylation of This compound is a critical transformation in the synthesis of mitochondrial electron transport inhibitors (METI) and novel agrochemical acaricides. Unlike simple phenols, the 4-hydroxypyrazole core is electron-rich and susceptible to oxidation, requiring strict control over reaction conditions to prevent the formation of quinone-imine byproducts or oxidative dimerization.

This application note details a robust, scalable protocol for the O-acylation of this compound using acyl chlorides. We prioritize a base-mediated nucleophilic substitution pathway that ensures high regioselectivity (O- vs. N- or C-acylation) and product stability.

Chemical Background & Mechanism

The substrate contains a hydroxyl group at the C4 position and a bulky tert-butyl group at the N1 position.

  • Reactivity Profile: The C4-hydroxyl group mimics a phenol (

    
    ) but is significantly more electron-rich due to the adjacent nitrogen atoms.
    
  • Regioselectivity: The N1 position is blocked by the tert-butyl group. The N2 nitrogen (pyridine-like) is less nucleophilic than the oxyanion generated under basic conditions. Therefore, O-acylation is the kinetic and thermodynamic product.

  • Stability Warning: 4-Hydroxypyrazoles are prone to aerobic oxidation. An inert atmosphere is non-negotiable.

Reaction Pathway Diagram

ReactionPathway Start This compound (Nucleophile) Intermediate Pyrazol-4-olate Anion (Active Species) Start->Intermediate - H+ Base Base (Et3N/DIPEA) Deprotonation Base->Intermediate TS Tetrahedral Intermediate Intermediate->TS + R-COCl Product 4-Acyloxy-1-tert-butylpyrazole (Ester) TS->Product - Cl-

Figure 1: Mechanistic pathway for the base-mediated O-acylation.

Pre-Reaction Considerations

Material Specifications
ComponentSpecificationCriticality
Substrate This compound (>98%)High: Impurities can accelerate oxidation.
Acylating Agent Acyl Chloride (1.1 - 1.2 equiv)Medium: Distill if colored/aged.
Solvent Dichloromethane (DCM) or THFHigh: Must be anhydrous and degassed .
Base Triethylamine (TEA) or DIPEAHigh: Scavenges HCl; use 1.5 - 2.0 equiv.
Catalyst DMAP (4-Dimethylaminopyridine)Optional: 5-10 mol% speeds up reaction.
Safety & Handling
  • Oxidation Risk: The starting material turns pink/red upon air exposure. Store under Argon/Nitrogen at -20°C.

  • Exotherm: The reaction with acyl chlorides is exothermic. Strict temperature control (0°C addition) is required.

Detailed Protocol: Acyl Chloride Method (Standard)

This is the "Gold Standard" method for synthesizing esters from this compound.

Step-by-Step Procedure

1. Preparation of Inert Environment

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with dry Nitrogen or Argon for 15 minutes.

  • Why: Eliminates moisture (hydrolysis of acyl chloride) and oxygen (oxidation of pyrazole).

2. Solubilization

  • Add This compound (1.0 equiv) to the flask.

  • Add anhydrous DCM (0.1 M - 0.2 M concentration) via syringe.

  • Stir until fully dissolved. The solution should be colorless to pale yellow.

  • Cool the reaction mixture to 0°C using an ice-water bath.

3. Base & Catalyst Addition

  • Add Triethylamine (1.5 equiv) dropwise.

  • (Optional) Add DMAP (0.1 equiv) in one portion.

  • Observation: No immediate precipitate should form, though the solution may darken slightly.

4. Acylation

  • Dissolve the Acyl Chloride (1.2 equiv) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

  • Why: Slow addition prevents localized heating and side reactions.

  • Observation: White precipitate (Triethylamine hydrochloride salts) will begin to form immediately.

5. Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Stir for 2–4 hours.

  • QC Check: Monitor by TLC (typically 20-30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of the less polar ester (
    
    
    
    ).

6. Workup & Isolation See the workflow diagram below for the purification decision tree.

Workup Decision Tree

Workup Reaction Reaction Complete (DCM Suspension) Quench Quench with Water (Dissolve Salts) Reaction->Quench Sep Phase Separation Quench->Sep OrgPhase Organic Phase (DCM) Sep->OrgPhase AqPhase Aqueous Phase Sep->AqPhase Discard Wash1 Wash: 0.5M HCl (Remove excess Base/DMAP) OrgPhase->Wash1 Wash2 Wash: Sat. NaHCO3 (Neutralize Acid) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Purify Flash Chromatography (Silica Gel) Dry->Purify

Figure 2: Standard aqueous workup and purification workflow.

Alternative Method: Carbodiimide Coupling

Use this method if the carboxylic acid is available but the acyl chloride is unstable or difficult to generate.

  • Dissolve Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv) in anhydrous DCM.

  • Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir at room temperature overnight (12-16 h).

  • Note: Urea byproducts from DCC can be difficult to remove; EDC is preferred as its urea byproduct is water-soluble.

Analytical Validation

Successful synthesis should be validated against these criteria:

Analytical MethodExpected SignalInterpretation
1H NMR Shift of pyrazole C3/C5 protons downfield (approx +0.2-0.4 ppm).Confirms esterification (deshielding effect).
1H NMR tert-Butyl singlet (~1.6 ppm, 9H).[1]Confirms N-tBu integrity.
IR Spectroscopy Strong band at 1730–1760 cm⁻¹.Diagnostic Carbonyl (C=O) stretch for esters.
LCMS [M+H]+ peak corresponding to Target Mass.[2]Absence of [M+H]+ for starting material (MW 140).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl Chloride.Ensure solvents are anhydrous. Check Acyl Chloride quality.
Red/Pink Product Oxidation of starting material.[3]Degas solvents thoroughly. Perform reaction under strict Argon atmosphere.
Incomplete Reaction Steric hindrance or deactivated acid.Increase temperature to reflux (40°C) or add more DMAP (up to 20 mol%).
N-Acylation Observed (Rare) Acidic conditions or rearrangement.Ensure excess base is present throughout the reaction.

References

  • General Pyrazole Acylation Context

    • Vertex AI Search Result 1.1: Selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC. Available at: [Link]

    • Vertex AI Search Result 1.14: Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. ResearchGate.[4][5] Available at: [Link]

  • Substrate Properties & Handling

    • Vertex AI Search Result 1.5: 1-tert-Butyl-1H-pyrazole Chemical Properties.[6][7][8][9] PubChem. Available at: [Link]

  • Synthetic Methodology Precedents

    • Vertex AI Search Result 1.8: Practical Synthesis of Pyrazol-4-thiols (Demonstrates stability of 4-substituted pyrazoles). ChemRxiv. Available at: [Link]

Sources

Application Note: Strategic Functionalization of the C-4 Position in tert-Butyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of tert-butyl substituted pyrazoles.

Executive Summary & Strategic Rationale

The pyrazole ring is a privileged scaffold in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib).[1] The introduction of a tert-butyl group (typically at C-3 or C-5) serves two critical medicinal chemistry functions: it increases lipophilicity to improve membrane permeability and provides metabolic stability by blocking oxidative sites.

However, the tert-butyl group introduces significant steric bulk adjacent to the C-4 position. While C-4 is electronically the most nucleophilic site (supporting Electrophilic Aromatic Substitution,


), the adjacent steric wall can impede reactivity or alter regioselectivity in metal-catalyzed cross-couplings.[1]

This guide details three validated protocols to overcome these steric challenges:

  • Electrophilic Halogenation: The robust "Gateway" reaction.

  • Pd-Catalyzed C–H Arylation: The atom-economical "Direct" route.

  • Lithiation/Borylation: The "Modular" route for complex coupling partners.

Mechanistic Insight & Decision Matrix

The C-4 position of the pyrazole ring is electron-rich, behaving similarly to the para-position of an aniline. Functionalization follows two distinct mechanistic pathways depending on the reagents used.

Pathway Visualization

Pyrazole_Functionalization Start tert-Butyl Pyrazole (Nucleophilic C-4) SEAr Pathway A: Electrophilic Aromatic Substitution (SEAr) Start->SEAr NBS/NIS (Mild) CH_Act Pathway B: Transition Metal C-H Activation Start->CH_Act Pd(OAc)2 (Harsh) Halo C-4 Halogenation (Br/I) SEAr->Halo Direct Direct C-4 Arylation (Heck-type mechanism) CH_Act->Direct Suzuki Suzuki-Miyaura Cross-Coupling Halo->Suzuki Boronic Acids Pd-Cat Steric STERIC ALERT: t-Bu group hinders bulky electrophiles Steric->SEAr Steric->CH_Act

Figure 1: Decision tree for C-4 functionalization. Pathway A is preferred for sterically demanding partners. Pathway B is faster for simple arylations.

Protocol 1: Regioselective C-4 Halogenation (The Gateway)

Objective: Install a bromine or iodine handle at C-4 to enable subsequent cross-coupling. This is the most reliable method for tert-butyl pyrazoles because the small size of the halonium ion (


 or 

) bypasses the steric hindrance of the tert-butyl group.
Materials
  • Substrate: 3-(tert-butyl)-1-methyl-1H-pyrazole (or similar).

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).[1] Critical: Recrystallize NBS from water before use to remove HBr traces.

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology
  • Preparation: Dissolve the tert-butyl pyrazole (1.0 equiv) in MeCN (0.5 M concentration).

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Expert Note: The tert-butyl group pushes electron density into the ring, making the C-4 position highly reactive.[1] Rapid addition can cause exotherms.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting material (

      
      ) and appearance of the halogenated product (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to quench active halogen) and brine. Dry over 
    
    
    
    .[2]
  • Purification: Usually not required. If necessary, pass through a short silica plug.[1]

Yield Expectation: >90% isolated yield.

Protocol 2: Pd-Catalyzed Direct C–H Arylation

Objective: Direct coupling of an aryl group to C-4 without a halogen handle. Challenge: The tert-butyl group at C-3 creates significant steric clash with the incoming Pd-Aryl complex. Solution: Use a "ligandless" system or sterically small phosphines to permit access to the C-4 pocket.

Materials
  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand:

    
     (10 mol%) or DavePhos (for difficult substrates).[1]
    
  • Base:

    
     (2.0 equiv).[1]
    
  • Coupling Partner: Aryl Bromide (1.5 equiv).[1]

  • Solvent: DMA (Dimethylacetamide), anhydrous.[1]

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon flow, charge a pressure vial with

    
    , Ligand, and 
    
    
    
    .[1]
  • Substrate Addition: Add the tert-butyl pyrazole (1.0 equiv) and Aryl Bromide (1.5 equiv).

  • Solvation: Add degassed DMA (0.2 M). Seal the vial.

  • Heating: Heat to 120 °C for 16 hours.

    • Expert Note: Higher temperatures are required compared to non-hindered pyrazoles due to the energy barrier imposed by the tert-butyl group.

  • Workup: Filter through Celite to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Flash column chromatography is required to separate the product from homocoupled biaryls.

Protocol 3: Lithiation & Borylation (The Modular Route)[1]

Objective: Convert the tert-butyl pyrazole into a boronic ester for Suzuki coupling. This is essential when the coupling partner is sensitive to the harsh conditions of direct arylation.

Step-by-Step Methodology
  • Halogen Exchange: Start with the 4-bromo-3-tert-butyl-pyrazole (from Protocol 1).

  • Lithiation: Dissolve in dry THF under

    
    . Cool to -78 °C .
    
  • Exchange: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins at -78 °C.
    
    • Observation: The bulky tert-butyl group actually stabilizes the lithiated species by preventing aggregation.

  • Quench: Add Isopropyl pinacol borate (

    
    , 1.2 equiv).[1]
    
  • Warm: Allow to warm to RT naturally over 2 hours.

  • Workup: Quench with aqueous

    
    . Extract with Ether.[2]
    

Comparative Data & Troubleshooting

ParameterProtocol 1 (Halogenation)Protocol 2 (Direct Arylation)Protocol 3 (Borylation)
Steric Tolerance High (Br+ is small)Low (Pd-L is bulky)Medium
Reaction Temp 0 °C to RT120–140 °C-78 °C to RT
Functional Group Compatibility High (Acid stable)Medium (Base sensitive)Low (Base/Nu sensitive)
Primary Risk Over-halogenation (rare)Regio-scrambling / Low YieldProtodeboronation
Troubleshooting the "Steric Wall"

If Protocol 2 (Direct Arylation) fails due to the tert-butyl bulk:

  • Switch Solvent: Change DMA to Pivalic Acid (add 30 mol%). This acts as a proton shuttle, lowering the activation energy for C-H cleavage [1].

  • Switch Catalyst: Use

    
     (Pearlman's Catalyst) .[1] Heterogeneous catalysts often show different steric selectivities.
    

References

  • Regioselective C-H Functionalization of Pyrazoles

    • Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
    • Source: PubMed Central (PMC)[1]

    • URL:[Link]

  • Halogenation Protocols

    • Title: "Halogen
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link][1]

  • Direct Arylation Mechanisms

    • Title: "Transition-metal-catalyzed C–H functionaliz
    • Source: Organic & Biomolecular Chemistry (RSC)[1][3]

    • URL:[Link]

  • Steric Blocking Groups in Pyrazoles

    • Title: "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activ
    • Source: Comptes Rendus Chimie
    • URL:[Link][1]

Sources

Scalable synthesis methods for 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: 1-tert-Butyl-1H-pyrazol-4-ol is a high-value pharmacophore, particularly prevalent in JAK, BTK, and ALK kinase inhibitors. While commercially available, the cost per gram often exceeds $150 at research scales, and lead times can be prohibitive. Traditional syntheses involving diazonium hydrolysis (Sandmeyer type) are hazardous at kilogram scale due to the instability of the diazo-intermediates and the evolution of nitrogen gas.

The Solution: This Application Note details a robust, non-cryogenic, and scalable 4-step synthesis starting from inexpensive tert-butylhydrazine hydrochloride. The selected route utilizes a Borylation-Oxidation sequence (Miyaura Borylation followed by oxidative cleavage).

Key Advantages of This Protocol:

  • Safety: Eliminates the use of shock-sensitive diazonium salts.

  • Scalability: Avoids cryogenic lithiation steps (

    
    ) by utilizing Pd-catalyzed borylation, feasible in standard batch reactors.
    
  • Purity: The crystalline nature of the brominated intermediate allows for facile purification without chromatography.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected into four logical process steps. The critical bond formation is the C-O bond installation via the oxidation of a boronic ester, which is installed via Pd-catalysis from the bromide.

SynthesisRoute Target This compound (Target) Boronate Boronic Ester Intermediate (Stable Precursor) Boronate->Target Step 4: Oxidation (H2O2, NaOH) Bromide 4-Bromo-1-tert-butylpyrazole (Crystalline Solid) Bromide->Boronate Step 3: Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Pyrazole 1-tert-Butylpyrazole (Volatile Oil) Pyrazole->Bromide Step 2: Bromination (NBS, DCM) Start tert-Butylhydrazine HCl + 1,1,3,3-Tetramethoxypropane Start->Pyrazole Step 1: Cyclization (EtOH, Reflux)

Figure 1: Retrosynthetic strategy prioritizing stable intermediates and avoiding hazardous diazo-species.

Part 3: Detailed Experimental Protocols

Step 1: Cyclization to 1-tert-Butyl-1H-pyrazole

Rationale: Direct condensation of hydrazine with a malonaldehyde equivalent is the most atom-economic route. 1,1,3,3-Tetramethoxypropane (TMP) is used as a stable, liquid surrogate for the unstable malonaldehyde.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.05 equiv)

  • Ethanol (5 vol)

  • Conc. HCl (0.1 equiv - catalytic)

Protocol:

  • Charge a reactor with tert-butylhydrazine HCl and Ethanol .

  • Add 1,1,3,3-Tetramethoxypropane dropwise at ambient temperature.

  • Add catalytic HCl . Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • IPC (In-Process Control): Monitor by GC-MS (Product M+ = 124).

  • Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Workup: Dilute residue with water, adjust pH to ~10 with NaOH (2M). Extract with MTBE (3x).

  • Dry organics (

    
    ) and concentrate.[1]
    
  • Yield: ~85–90% (Pale yellow oil).

    • Note: The product is volatile. Avoid high vacuum/high temperature during concentration.

Step 2: Regioselective Bromination

Rationale: Electrophilic aromatic substitution on the electron-rich pyrazole ring occurs exclusively at the C4 position. NBS is preferred over elemental bromine for easier handling and stoichiometry control.

Reagents:

  • 1-tert-Butyl-1H-pyrazole (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dichloromethane (DCM) or Acetonitrile (10 vol)

Protocol:

  • Dissolve 1-tert-Butyl-1H-pyrazole in DCM and cool to

    
    .
    
  • Add NBS portion-wise over 30 minutes, maintaining internal temperature

    
     (Exothermic).
    
  • Warm to room temperature and stir for 2 hours.

  • IPC: TLC (Hexane/EtOAc 4:1) or HPLC.

  • Workup: Wash reaction mixture with

    
     (to quench active bromine) followed by 
    
    
    
    (to remove succinimide byproduct).
  • Dry (

    
    ) and concentrate.
    
  • Purification: Recrystallize from Hexane/Heptane if necessary, though crude purity is often >95%.

  • Yield: ~90% (White crystalline solid).

Step 3: Miyaura Borylation (The "Scale-Up" Key)

Rationale: While Lithium-Halogen exchange (nBuLi) is cheaper, it requires


. For scalable manufacturing, Pd-catalyzed borylation is robust and operates at mild temperatures.

Reagents:

  • 4-Bromo-1-tert-butylpyrazole (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Potassium Acetate (KOAc) (3.0 equiv)

  • 
     (0.03 equiv / 3 mol%)
    
  • 1,4-Dioxane (10 vol)

Protocol:

  • Charge reactor with Bromide ,

    
     , and KOAc  in Dioxane .
    
  • Degas the solvent (sparge with

    
     for 20 min). Critical for catalyst life.
    
  • Add Pd catalyst .[3]

  • Heat to

    
     for 4–8 hours.
    
  • IPC: HPLC (Monitor consumption of Bromide).

  • Workup: Filter through a Celite pad to remove Pd blacks. Concentrate filtrate.[1]

  • Purification: Slurry in cold pentane or use short silica plug to remove residual boron species.

  • Yield: ~80–85% (Solid).

Step 4: Oxidative Hydroxylation

Rationale: Converting the boronate to the hydroxyl group using basic peroxide. This is a standard, high-yielding transformation but requires careful thermal management.

Reagents:

  • Pinacol Boronate Intermediate (1.0 equiv)

  • Hydrogen Peroxide (

    
    ) (3.0 equiv)
    
  • NaOH (

    
    ) (2.0 equiv)[4]
    
  • THF or Methanol (10 vol)

Protocol:

  • Dissolve Boronate in THF and cool to

    
    .
    
  • Add NaOH solution.

  • Safety Critical: Add

    
      dropwise via addition funnel. Reaction is highly exothermic. Maintain Temp 
    
    
    
    .
  • Stir at ambient temperature for 1–2 hours.

  • IPC: LC-MS (Target Mass: 140.2).

  • Quench: Carefully add saturated

    
     solution to quench excess peroxide (Test with starch-iodide paper).
    
  • Isolation: Acidify to pH ~6 with dilute HCl. Extract with Ethyl Acetate (3x).[5]

  • Purification: The product (4-OH pyrazole) is amphoteric and polar. Recrystallization from EtOAc/Heptane is preferred over chromatography.

  • Yield: ~85%.

Part 4: Process Safety & Critical Control Points

Hazard ClassSourceMitigation Strategy
Thermal Runaway Step 4 (

Oxidation)
Strict temperature monitoring (

). Use a cooling jacket. Quench excess peroxide before concentration.
Mutagenicity Hydrazine Starting Materialtert-Butylhydrazine is toxic. Handle in a fume hood with double gloves. Ensure complete consumption in Step 1.
Catalyst residue Step 3 (Palladium)Use metal scavengers (e.g., SiliaMetS®) or charcoal filtration if the product is for pharma use (Limit <10 ppm).
Tautomerism Final Product4-Hydroxypyrazoles exist in equilibrium between enol and keto forms. NMR in

usually shows the enol, but

may show mixtures.

Part 5: Analytical Specifications

This compound

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.60 (s, 1H, -OH), 7.45 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 1.45 (s, 9H, t-Bu).
    
  • LC-MS: ESI+ m/z = 141.1 [M+H]+.

  • Purity: >98% (a/a) by HPLC.

References

  • Synthesis of 1-substituted pyrazoles

    • Pollock, P. M., & Cole, K. P. (2012). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 576.
  • Borylation-Oxidation Methodology (Homologous Crizotinib Intermediate)

    • Li, J. J., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • General Pyrazole Bromination Protocols

    • Menendez, J. C., et al. (2010). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 54(4).
  • Safety of 4-Hydroxypyrazoles (Tautomerism)

    • Elguero, J., et al. (2000). Tautomerism of Pyrazoles. Advances in Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 1-tert-Butyl-1H-pyrazol-4-ol (CAS: 1053656-65-1) Content Type: Technical Support Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Goldilocks" Challenge

From the Desk of Dr. Aris Thorne, Senior Application Scientist

Purifying This compound presents a unique challenge due to its structural duality. You have a lipophilic tert-butyl anchor fighting against a polar, hydrogen-bonding hydroxyl group and the pyrazole core. This amphiphilic nature often leads to the dreaded "oiling out" phenomenon during recrystallization, where the compound separates as a liquid phase rather than a crystalline solid.

This guide moves beyond generic advice. We focus on the specific intermolecular forces at play in N-alkyl-hydroxypyrazoles and provide a self-validating workflow to ensure you isolate high-purity crystalline material suitable for sensitive downstream applications like kinase inhibitor synthesis.

Phase 1: Solvent System Selection & Solubility

Q: Which solvent system should I screen first?

A: Do not rely on a single "magic" solvent. Due to the tert-butyl group, this compound exhibits high solubility in medium-polarity solvents. We recommend a Binary Solvent Screen based on the principle of marginal solubility.

Recommended Solvent Systems
System ClassSolvents (Solvent / Anti-solvent)Ratio (v/v)Mechanism of ActionBest For
Class A (Standard) Ethyl Acetate / n-Heptane 1:3 to 1:5Polarity differential. The t-butyl group solvates well in heptane, but the OH group drives precipitation as temp drops.Removing non-polar reaction byproducts.
Class B (Polar) Isopropyl Alcohol (IPA) / Water 1:1 to 1:4Hydrophobic exclusion. Water forces the hydrophobic t-butyl group to aggregate/crystallize.Removing inorganic salts or highly polar tars.
Class C (Alternative) Toluene / Methylcyclohexane 1:2Pi-stacking interactions with the pyrazole ring.Cases where EtOAc systems cause oiling.

Technical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization. The compound is typically too soluble in these, leading to poor recovery yields.

Phase 2: The Crystallization Process

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the metastable limit is breached before the solubility limit. This is common with tert-butyl compounds because the bulky alkyl group disrupts efficient crystal packing.

The Protocol to Fix Oiling Out:

  • Re-heat: Dissolve the oil back into the solution by heating to reflux.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., Ethyl Acetate) to shift the composition away from the spinodal decomposition curve.

  • Seed at Cloud Point: Cool slowly. The moment you see turbidity (cloudiness), add seed crystals (0.1 wt%). If you lack seeds, scratch the glass surface vigorously with a glass rod to create nucleation sites.

  • Controlled Cooling: Do not crash cool in ice. Cool to room temperature over 2 hours, then 4°C.

Q: The crude solid is dark brown/orange. Is this normal?

A: No. Pure this compound should be off-white to pale yellow. Dark color indicates oxidation of the electron-rich pyrazole ring (likely to quinoid-type species) or trace iodine/metal contaminants if coupling reactions were used.

De-Colorization Workflow:

  • Dissolve crude in the "Good Solvent" (e.g., warm Ethyl Acetate).

  • Add Activated Charcoal (5-10 wt% relative to substrate).

  • Stir at 50°C for 30 minutes. Do not boil vigorously as charcoal can bump.

  • Filter hot through a Celite (diatomaceous earth) pad to remove charcoal fines.

  • Proceed to anti-solvent addition.[1]

Phase 3: Visualizing the Logic

Diagram 1: The "Oiling Out" Decision Tree

Use this logic flow when the solution becomes turbid but no crystals appear.

RecrystallizationLogic Start Solution is Turbid/Cloudy CheckState Check Physical State Start->CheckState Crystals Solid Particles Visible CheckState->Crystals  Crystalline   Oil Oil Droplets / Emulsion CheckState->Oil  Oiling Out   Action_Wait Continue Slow Cooling Crystals->Action_Wait Action_Reheat Reheat to Reflux Oil->Action_Reheat Action_Solvent Add 10% Solubilizer (Good Solvent) Action_Reheat->Action_Solvent Action_Seed Add Seed Crystals at Cloud Point Action_Seed->Action_Wait  Nucleation   Action_Solvent->Action_Seed

Caption: Decision logic for handling Liquid-Liquid Phase Separation (Oiling Out) during pyrazole purification.

Phase 4: Detailed Experimental Protocol

Standard Operating Procedure (SOP): Recrystallization of this compound

Materials:

  • Crude this compound (10 g)

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-solvent: n-Heptane

  • Apparatus: 250 mL round-bottom flask, magnetic stirrer, reflux condenser.[2]

Step-by-Step Methodology:

  • Dissolution: Place 10 g of crude solid in the flask. Add 30 mL of EtOAc (3 vol). Heat to 60-70°C.

    • Checkpoint: If solids remain, add EtOAc in 5 mL increments until clear. If black specks remain, they are likely inorganic salts; filter them out hot.

  • Charcoal Treatment (Optional): If the solution is dark, add 0.5 g activated carbon, stir for 20 mins, and filter hot through Celite.

  • Nucleation Setup: Return the clear yellow solution to the flask. Heat to gentle reflux.

  • Anti-Solvent Addition: Add n-Heptane dropwise via an addition funnel.

    • Target: Add approx. 15-20 mL until a faint, persistent cloudiness appears.

    • Correction: Add 1-2 mL of EtOAc to clear the cloudiness (making the solution saturated but stable).

  • Crystallization: Remove heat source. Allow the flask to cool to room temperature on a cork ring (insulation helps slow cooling).

    • Seeding: When the temperature hits ~45°C, add a few seed crystals.

  • Yield Maximization: Once at room temperature (20-25°C), move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with 20 mL of cold 1:4 EtOAc/Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Note: The tert-butyl group is thermally stable, but avoid temps >80°C to prevent oxidation.

Diagram 2: Purification Workflow

PurificationWorkflow Crude Crude Mixture (Dark/Impure) Dissolve Dissolution (EtOAc, 60°C) Crude->Dissolve Treat Impurity Removal (Charcoal/Celite Filter) Dissolve->Treat  If Colored   Cryst Crystallization (+Heptane, Slow Cool) Dissolve->Cryst  If Clear   Treat->Cryst Isolate Filtration & Wash (Cold 1:4 Mix) Cryst->Isolate Dry Final Product (White Needles) Isolate->Dry

Caption: Operational workflow for the purification of this compound.

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent? A: Yes, but with caution. While the tert-butyl group is hydrophobic, the hydroxyl group and pyrazole nitrogens can form hydrogen bonds with water, potentially leading to a "sticky" hydrate or oil. If you use water, pair it with a water-miscible alcohol like Ethanol or IPA (System Class B). Ensure you dry the final product thoroughly to remove trapped moisture [1].

Q: I suspect my product has degraded. How do I check? A: Check the 1H NMR.

  • Intact Product: Look for the characteristic tert-butyl singlet (~1.6 ppm) and the two pyrazole protons (typically ~7.3-7.5 ppm).

  • Oxidation: Disappearance of the pyrazole protons or broadening suggests ring oxidation.

  • Des-tert-butyl: Loss of the large singlet at 1.6 ppm indicates acid-catalyzed cleavage of the tert-butyl group (rare under neutral crystallization conditions) [2].

Q: Why does the melting point vary in literature? A: Pyrazoles are notorious for polymorphism. Different solvent systems can yield different crystal habits (needles vs. plates) with slightly different melting points. Additionally, trace solvent inclusion (solvates) is common. Always dry to constant weight before measuring MP.

References

  • Smolecule . Frequently Asked Questions: Purification Troubleshooting. Retrieved from (General principles of pyrazole crystallization and oiling out).

  • Organic Syntheses . Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine. Org. Synth. 2013 , 90, 301-315. Link (Demonstrates stability and handling of tert-butyl pyrazoles).

  • Sigma-Aldrich .[3] Troubleshooting Purification Methods. Link (General solvent selection logic).

  • National Institutes of Health (NIH) . Production of 4-hydroxypyrazole from the interaction of pyrazole with hydroxyl radical. Link (Discusses oxidation sensitivity of the 4-hydroxy pyrazole core).

Sources

Removing regioisomeric impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing and Removing Regioisomeric Impurities in Pyrazole Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for one of the most common challenges in pyrazole synthesis: the formation and removal of regioisomeric impurities. We will explore the underlying causes of this issue and provide actionable troubleshooting strategies and detailed protocols to ensure you obtain your desired pyrazole isomer with high purity.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Understanding the Core Problem

Q1: What are regioisomeric impurities in pyrazole synthesis, and why are they a significant problem?

A1: Regioselectivity refers to the preference for forming one structural isomer over another in a chemical reaction. In the context of pyrazole synthesis, this issue is most prevalent in the classical Knorr condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2] Because the hydrazine has two distinct nitrogen atoms that can initiate the cyclization, the reaction can proceed via two different pathways, leading to a mixture of two regioisomeric pyrazoles.[2][3]

Controlling the formation of a single, specific regioisomer is critical, particularly in drug development. Different regioisomers, despite having the same molecular formula, can exhibit vastly different biological activities, pharmacological profiles, and toxicities.[4] A mixture of isomers can lead to inconsistent experimental results and is unacceptable for therapeutic applications, making the separation of these impurities a crucial, yet often difficult, final step.[5]

G cluster_reactants Reactants cluster_products Potential Products R1_hydrazine Substituted Hydrazine (R1-NH-NH2) regioisomer1 Regioisomer A (1,3,5-substituted) R1_hydrazine->regioisomer1 Attack at R2-C=O regioisomer2 Regioisomer B (1,5,3-substituted) R1_hydrazine->regioisomer2 Attack at R3-C=O unsym_diketone Unsymmetrical 1,3-Diketone (R2-CO-CH2-CO-R3) unsym_diketone->regioisomer1 unsym_diketone->regioisomer2

Caption: Formation of regioisomers from an unsymmetrical diketone.

Section 2: Proactive Control of Regioselectivity

Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What are the primary factors I can adjust to favor the formation of one isomer?

A2: Achieving high regioselectivity often requires a multi-faceted approach. The outcome of the Knorr pyrazole synthesis is a delicate balance of several factors.[1][3] By systematically tuning these, you can often steer the reaction towards your desired product.

  • Steric and Electronic Effects: This is the most fundamental factor. The initial nucleophilic attack by the hydrazine is directed by the properties of the R² and R³ groups on the diketone.[2][4]

    • Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for attack.[2][4]

    • Bulky, sterically hindering groups will discourage attack at the nearby carbonyl, directing the hydrazine to the less crowded side.[1][4]

  • Reaction pH: The acidity or basicity of the medium can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][2]

    • Acidic Conditions: Under acidic conditions, the more basic nitrogen of the hydrazine (typically the substituted one) can be protonated, reducing its nucleophilicity. This favors the initial attack by the terminal, less hindered -NH₂ group.[2]

    • Basic Conditions: Basic conditions can favor the attack of the more nucleophilic nitrogen atom.[1]

  • Solvent Choice: The solvent can have a dramatic and sometimes counterintuitive impact on regioselectivity. Fluorinated alcohols, in particular, have been shown to significantly enhance the formation of a single isomer compared to standard solvents like ethanol.[1][2] This is attributed to their unique hydrogen-bonding capabilities that can selectively stabilize one of the reaction pathways.[2]

Data Presentation: The Impact of Solvent on Regioselectivity

SolventDielectric ConstantIsomer A : Isomer B Ratio (Example)Reference
Ethanol24.555 : 45[1]
Methanol32.760 : 40[5]
2,2,2-Trifluoroethanol (TFE)8.595 : 5[4][6]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)16.7>99 : 1[1]

Q3: The reaction conditions favor the undesired regioisomer. Are there alternative synthetic strategies I should consider?

A3: Yes. When optimizing the Knorr condensation is insufficient, switching to a different synthetic route that offers inherent regiocontrol is often the most robust solution.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[1][7] It constructs the pyrazole ring through a different mechanism and often provides excellent, predictable regioselectivity based on the electronics of the reacting partners.[7][8]

  • Reaction of N-Arylhydrazones with Nitroolefins: This alternative route provides highly regioselective access to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles.[6] The regioselectivity is governed by the inherent difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone, avoiding the ambiguity of the 1,3-diketone starting material.[6]

  • Use of Dicarbonyl Surrogates: Instead of a symmetrical 1,3-diketone, using substrates like β-enaminones or α,β-unsaturated ketones can pre-determine the site of initial attack, forcing the reaction down a single pathway.[1][9]

G start Poor Regioselectivity Observed analyze_reactants Analyze Reactant Steric/ Electronic Bias start->analyze_reactants optimize_knorr Optimize Knorr Conditions analyze_reactants->optimize_knorr Bias is subtle alternative_route Consider Alternative Synthetic Route analyze_reactants->alternative_route Bias favors wrong isomer change_solvent Switch to Fluorinated Solvent (TFE, HFIP) optimize_knorr->change_solvent adjust_ph Adjust Reaction pH (Acidic/Basic) change_solvent->adjust_ph Still suboptimal end High Regioselectivity Achieved change_solvent->end Success adjust_ph->alternative_route No improvement adjust_ph->end Success dipolar 1,3-Dipolar Cycloaddition alternative_route->dipolar hydrazone Hydrazone + Nitroolefin alternative_route->hydrazone dipolar->end hydrazone->end

Caption: Troubleshooting workflow for improving regioselectivity.

Section 3: Purification of Regioisomeric Mixtures

Q4: I have already produced a mixture of regioisomers. What are the most effective methods for their separation?

A4: Separating regioisomers can be challenging due to their similar physical properties.[10] However, with systematic screening and the right technique, a successful separation is almost always achievable.

  • Flash Column Chromatography: This is the most common and versatile method for laboratory-scale purification.[4][11]

    • Solvent System Screening: Before running a column, it is essential to screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to find an eluent that provides the largest possible difference in retention factor (ΔRf) between the two isomer spots. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and test different ratios and solvent combinations (e.g., adding Dichloromethane or a small amount of Methanol).[4]

    • Stationary Phase: Standard silica gel is the workhorse for normal-phase chromatography.[10] If isomers are very polar or have basic nitrogen groups, amino-functionalized silica or reverse-phase (C18) silica may provide better separation.

    • Loading Method: For challenging separations, use the "dry loading" method. Dissolve your crude mixture in a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder is then carefully added to the top of the column, which prevents band broadening associated with loading in a strong solvent.[10]

  • Crystallization: If the regioisomers have different solubilities, fractional crystallization can be a highly effective and scalable purification technique.[4] This involves dissolving the mixture in a minimum amount of a suitable hot solvent and allowing it to cool slowly. One isomer may preferentially crystallize out, leaving the other in the mother liquor.[4][12] Multiple recrystallization steps may be needed to achieve high purity.

  • Supercritical Fluid Chromatography (SFC): For particularly difficult separations where standard LC fails, SFC can offer superior resolution and much faster run times.[4][13]

Experimental Protocol: Flash Column Chromatography for Regioisomer Separation

  • TLC Optimization: Screen various mobile phases (e.g., gradients of ethyl acetate in hexane) to find a system where the two regioisomer spots have a clear separation (target ΔRf > 0.1).

  • Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in your initial, low-polarity mobile phase.

  • Sample Loading (Dry Method): Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3g of silica gel and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Run: Carefully layer the silica-adsorbed sample onto the top of the packed column. Gently add a layer of sand.

  • Elution: Begin eluting with the low-polarity mobile phase, applying positive air pressure. Gradually increase the polarity of the mobile phase according to your TLC optimization (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.

  • Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Q5: How can I definitively identify my separated products to confirm which regioisomer is which?

A5: Unambiguous structural assignment is crucial. While 1D ¹H and ¹³C NMR will show distinct signals for each isomer, 2D NMR spectroscopy is the gold standard for confirming regiochemistry.[2][11]

  • Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): This is the most powerful technique for this purpose.[2][11] It detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. By identifying a correlation between a proton on the N1-substituent and protons on either the C3 or C5 substituent, you can definitively assign the structure.

    • Example: For a 1-phenyl-3-methyl-5-ethylpyrazole, a NOESY correlation between the phenyl protons and the C5-ethyl protons confirms that isomer. A correlation between the phenyl protons and the C3-methyl protons would identify the other regioisomer.

cluster_isomerA Regioisomer A (e.g., 1-Phenyl-5-methyl) cluster_isomerB Regioisomer B (e.g., 1-Phenyl-3-methyl) IsomerA IsomerA NOE_A NOE correlation observed P1->P2 Phenyl-H ↔ Methyl-H IsomerB IsomerB NOE_B NOE correlation NOT observed

Caption: Principle of NOESY for regioisomer assignment.

References

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate. Retrieved from [Link]

  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]

  • Pessoa, C. D., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Retrieved from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Bao, W., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Gevorgyan, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Kumar, A., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bakulev, V. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters. Retrieved from [Link]

  • Alonso, J., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). RSC.org. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-tert-Butyl-1H-pyrazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly substituted pyrazole building blocks requires precise thermodynamic control.

The synthesis of 1-tert-Butyl-1H-pyrazol-4-ol derivatives presents a unique set of challenges. The tert-butyl group provides excellent steric shielding and lipophilicity, but it is highly sensitive to thermal deprotection. Simultaneously, the 4-hydroxyl group is susceptible to acid-catalyzed dehydration if the thermal energy in the system exceeds a critical threshold. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot your cyclization protocols.

Part 1: Mechanistic Insights & Causality (Why Temperature Matters)

To optimize your synthesis, you must treat the reaction vessel as a delicate balance between kinetic ring closure and thermodynamic degradation.

  • The Thermal Deprotection Pathway : The tert-butyl group on the N1 position is sterically massive. When reaction temperatures exceed 80–100 °C, especially in the presence of Brønsted or Lewis acids, the C–N bond weakens. The system undergoes a thermal cleavage, ejecting a highly stable tert-butyl carbocation that rapidly eliminates a proton to form isobutylene gas. This leaves you with an undesired, unprotected NH-pyrazole [1].

  • The Dehydration Risk : The 4-hydroxyl group is a critical pharmacophore in these derivatives. However, computational and experimental models show that in acidic media at elevated temperatures, pyrazol-4-ols can undergo rapid dehydration, destroying the target 4-ol functionality and yielding a fully aromatic, dehydrated pyrazole [2].

  • The Sweet Spot : Research indicates that raising the cyclization temperature to exactly 60 °C provides enough activation energy to drive the cyclocondensation of hydrazines with dicarbonyls to completion, without triggering the degradation pathways [3].

Mechanism SM Precursors + t-Butylhydrazine Intermediate Cyclization Intermediate SM->Intermediate LowTemp 60°C (Controlled) Intermediate->LowTemp HighTemp >100°C (Excessive Heat) Intermediate->HighTemp C-N Cleavage Product 1-tert-Butyl-1H- pyrazol-4-ol LowTemp->Product SideProduct NH-Pyrazol-4-ol + Isobutylene HighTemp->SideProduct C-N Cleavage

Caption: Mechanistic pathway showing thermal deprotection of the N-tert-butyl group.

Part 2: Troubleshooting Guides & FAQs

Q1: My cyclization reaction is stalling at room temperature, yielding less than 30% of the target this compound. Should I reflux the mixture? A: Do not reflux. While room temperature (20–25 °C) often lacks the kinetic energy required to push the bulky tert-butylhydrazine intermediate through the final dehydration step of the ring closure, refluxing (especially >100 °C) will cause the tert-butyl group to cleave [1]. Instead, strictly control the temperature to 60 °C . This provides the exact thermal energy needed for high-yield cyclization without triggering N-deprotection [3].

Q2: LC-MS shows a major side product with a mass exactly 56 Da lower than my target. What is happening? A: A mass loss of 56 Da (-C₄H₈) is the classic signature of isobutylene loss. Your N-tert-butyl group is undergoing thermal deprotection. This occurs when local hot spots in your flask exceed 80 °C, or if your solvent system is too acidic. Fix: Ensure vigorous stirring to eliminate thermal gradients, lower the oil bath temperature to 50–60 °C, and consider adding a mild buffer (like Sodium Acetate) to neutralize the hydrazine hydrochloride salt.

Q3: I am losing the 4-hydroxyl group entirely, resulting in a dehydrated pyrazole. How do I prevent this? A: The dehydration of pyrazol-4-ols is a synergistic result of high heat and acidic media [2]. If you are using an acidic catalyst (e.g., acetic acid) to drive the cyclization, the combination of acid and temperatures above 70 °C will protonate the 4-hydroxyl group, turning it into a leaving group (water). Fix: Switch to a neutral or mildly basic catalytic system, or drop the reaction temperature to 40 °C and extend the reaction time to compensate for the slower kinetics.

Part 3: Quantitative Data & Temperature Profiling

The following table summarizes self-validating experimental data for the synthesis of this compound derivatives, demonstrating the causal relationship between temperature and product integrity.

Reaction TemperatureConversion RateTarget Yield (1-t-Butyl-4-ol)Major Side Reactions Observed
20–25 °C (RT) Low (<30%)< 30%Incomplete cyclization, open-chain intermediates
50–60 °C High (>95%)85–95% None (Optimal thermodynamic zone)
80–90 °C Complete50–60%Minor N-deprotection (NH-pyrazole formation)
>100 °C (Reflux) Complete< 20%Severe N-deprotection, 4-ol dehydration

Part 4: Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. The protocol uses internal temperature monitoring to prevent the thermal degradation discussed above.

Step-by-Step Methodology: Temperature-Controlled Cyclocondensation

  • Solvation: In a 100 mL round-bottom flask, dissolve the highly substituted 1,3-dicarbonyl or α-halo-ketone precursor (1.0 mmol) in 10 mL of anhydrous THF.

  • Reagent Loading: Cool the flask to 0 °C using an ice-water bath. Slowly add tert-butylhydrazine hydrochloride (1.1 mmol) followed by Sodium Acetate (1.2 mmol). Note: NaOAc buffers the system, preventing the acid-catalyzed dehydration of the 4-ol group.

  • Controlled Heating: Remove the ice bath. Insert an internal thermocouple probe into the reaction mixture. Transfer the flask to an oil bath and set the heat source to maintain an internal temperature of exactly 60 °C .

  • Reaction Monitoring: Stir vigorously at 60 °C for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS. You should observe the disappearance of the starting material without the appearance of the -56 Da deprotected mass.

  • Thermal Arrest: Once complete, immediately remove the flask from the oil bath and submerge it in an ice bath to rapidly quench the thermal energy.

  • Work-up: Add 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature not exceeding 35 °C .

  • Isolation: Purify the crude residue via flash column chromatography to yield the pure this compound derivative.

TempOpt Start Start Synthesis (this compound) TempCheck Set Initial Temp (60°C) Start->TempCheck Monitor Monitor via LC-MS TempCheck->Monitor YieldGood High Yield & Purity Monitor->YieldGood Optimal YieldLow Low Conversion Monitor->YieldLow Slow Deprotect Loss of t-Butyl Group Monitor->Deprotect Thermal Cleavage Action1 Increase Temp by 10°C (Max 80°C) YieldLow->Action1 Action2 Lower Temp to 40°C Buffer Acid Deprotect->Action2 Action1->Monitor Action2->Monitor

Caption: Workflow for optimizing reaction temperature in pyrazol-4-ol synthesis.

References

  • Esquivel, B., et al. "Synthesis and characterization of 1,3,5-triarylpyrazol-4-ols and 3,5-diarylisoxazol-4-ols from chalcones and theoretical studies of the stability of pyrazol-4-ol toward acid dehydration." ResearchGate, 2020.[Link]

  • Ameziane El Hassani, I., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 2023.[Link]

Technical Support Center: Solving Aqueous Solubility Challenges for 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with the aqueous solubility of 1-tert-Butyl-1H-pyrazol-4-ol. As a key heterocyclic building block in modern drug discovery, understanding and overcoming its solubility limitations is critical for successful experimental outcomes, from initial screening to downstream applications. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions, grounded in established physicochemical principles.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a nuanced molecular structure that directly impacts its behavior in aqueous media. The molecule's solubility is a delicate balance between its hydrophilic and hydrophobic features.

  • Hydrophilic Moieties : The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen), and the C4-hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor. These features promote interaction with water.

  • Hydrophobic Moiety : The N1-tert-butyl group is a bulky, non-polar aliphatic substituent. This group significantly increases the molecule's lipophilicity and can sterically hinder the approach of water molecules, thereby reducing aqueous solubility.

The interplay of these groups results in a compound that is often classified as poorly or sparingly soluble in water. Factors like the crystal lattice energy—the strength of the intermolecular forces holding the solid compound together—also play a crucial role and can further impede dissolution.[1]

Predicted Physicochemical Properties

A precise experimental value for the aqueous solubility of this compound is not widely reported. However, we can predict its properties based on its structure and data from analogous compounds to guide our strategy.

PropertyPredicted Value / DescriptionRationale & Impact on Solubility
Molecular Weight 140.19 g/mol Relatively low, which is generally favorable for solubility. However, functional group effects dominate.
LogP (Octanol-Water Partition Coefficient) 1.0 - 1.5This predicted value suggests a slight preference for a non-polar environment over water, classifying it as sparingly soluble. The tert-butyl group significantly contributes to this lipophilicity.
pKa (Acid Dissociation Constant) ~9-10 (for the hydroxyl group)The C4-hydroxyl group is expected to be weakly acidic, similar to a phenol. This provides a critical opportunity for solubility enhancement by pH adjustment above this pKa to form the more soluble phenolate anion.
Hydrogen Bond Donors 2 (N-H from pyrazole, O-H from hydroxyl)These groups are key to interacting with water molecules.
Hydrogen Bond Acceptors 2 (N from pyrazole, O from hydroxyl)These sites also promote interaction with the aqueous solvent.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

Q1: My this compound is not dissolving in my aqueous buffer. What are my immediate first steps?

Answer: When initial attempts to dissolve the compound fail, a systematic approach is necessary. Start with the simplest methods before moving to more complex formulations.

  • Mechanical Agitation & Gentle Heating: Ensure you are providing sufficient energy to break the crystal lattice. Vortex the sample vigorously for 1-2 minutes. If solubility remains low, gently warm the solution (e.g., to 37-40°C) while stirring.[1] Be cautious, as prolonged heating can degrade some compounds. Always run a stability control.

  • Particle Size Reduction: If you have the solid compound, grinding it into a fine powder using a mortar and pestle can increase the surface area available for solvation, which can improve the rate of dissolution, though not the equilibrium solubility.[2][3]

  • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. You can then dilute this stock solution into your aqueous buffer. Crucially, ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1%, often <0.1%) to avoid impacting your biological system.

Below is a logical workflow for initial solubility screening.

G cluster_0 Initial Solubility Troubleshooting Workflow start Start: Weigh solid This compound add_buffer Add aqueous buffer to target concentration start->add_buffer vortex Vortex vigorously (2-5 min) add_buffer->vortex observe1 Observe for dissolution vortex->observe1 gentle_heat Gentle warming (37°C) + Stirring observe1->gentle_heat No success Success: Compound Dissolved observe1->success Yes observe2 Observe for dissolution gentle_heat->observe2 observe2->success Yes fail Proceed to Advanced Methods (Q2, Q3) observe2->fail No

Caption: A systematic workflow for initial solubility testing.

Q2: I tried making a stock in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

Answer: This is a common problem known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, is suddenly introduced into an aqueous environment where its solubility is much lower.

The solution is to explore formulation strategies that modify the aqueous environment itself to make it more hospitable to the compound.

  • Co-solvents: Introduce a water-miscible organic solvent into the final aqueous buffer. This technique works by reducing the overall polarity of the solvent system, making it easier to solvate the hydrophobic tert-butyl group.[4] Common co-solvents include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG-400)

    • N-Methyl-2-pyrrolidone (NMP)

    A screening of several co-solvents at different concentrations (e.g., 5%, 10%, 20%) is recommended. Always verify that the chosen co-solvent and its final concentration are compatible with your specific assay or experimental model.

  • pH Adjustment: Given the predicted pKa of the hydroxyl group (~9-10), you can significantly increase solubility by adjusting the pH of your buffer to be 1-2 units above the pKa. At this higher pH, the hydroxyl group will deprotonate to form the highly soluble pyrazolate anion.

    • Caution: This is only a viable strategy if your experiment can tolerate a basic pH (e.g., pH 10-11). Many biological assays are sensitive to pH changes. You must confirm the compound's stability at elevated pH.

Q3: Simple co-solvents and pH adjustment are not sufficient or are incompatible with my experiment. What advanced techniques can I explore?

Answer: When basic methods are insufficient, more sophisticated formulation techniques are required. These methods aim to either create a more favorable microenvironment for the drug or alter its physical form.

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar tert-butyl group of your compound can partition into the hydrophobic core, while the polar pyrazole-ol portion orients towards the aqueous phase, effectively solubilizing the molecule.[5]

    • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium lauryl sulfate (SLS), Solutol® HS 15.

    • Application: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC, then add the compound (or a concentrated stock) and mix thoroughly.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form an "inclusion complex" with your compound, where the hydrophobic tert-butyl group is encapsulated within the cavity, while the overall complex remains water-soluble due to the hydrophilic exterior.[3]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

    • Application: This is a very effective and widely used method in pharmaceutical development. Dissolve the cyclodextrin in your buffer first, then add the this compound.

The diagram below illustrates the mechanism of cyclodextrin-based solubilization.

G cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 mol This compound hydrophobic Hydrophobic (tert-Butyl) mol->hydrophobic has a hydrophilic Hydrophilic (Pyrazole-ol) mol->hydrophilic has a complex complex mol->complex cd_inner Hydrophobic Cavity hydrophobic->cd_inner Encapsulated by cd_outer Hydrophilic Exterior hydrophilic->cd_outer Interacts with Aqueous Phase cd Cyclodextrin (Host) cd->cd_outer has a cd->cd_inner has a cd->complex c_text Hydrophobic part is shielded, allowing the complex to dissolve in water.

Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin.

  • Solid Dispersions: This advanced technique involves dispersing the compound in an amorphous form within a hydrophilic carrier matrix (often a polymer).[5] The amorphous state lacks the strong crystal lattice energy of the crystalline form, making it much easier to dissolve. This is typically achieved via spray drying or hot-melt extrusion and is more common in later-stage drug development.

Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening

Objective: To determine the most effective co-solvent for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), PEG-400

  • Glass vials, magnetic stirrer, vortex mixer

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Create a set of solutions by mixing your primary buffer with each co-solvent to final co-solvent concentrations of 5%, 10%, and 20% (v/v). For example, to make 10 mL of a 10% Ethanol solution, mix 1 mL of Ethanol with 9 mL of PBS.

  • Add Compound: To separate vials, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture, as well as to a control vial containing only the primary buffer.

  • Equilibrate: Tightly cap the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

  • Quantify Solubilized Compound: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Analyze: Compare the measured solubility in each condition.

Co-SolventConcentrationExpected Outcome
None (Control)0%Baseline (low) solubility
Ethanol5%, 10%, 20%Moderate increase in solubility
Propylene Glycol5%, 10%, 20%Good increase in solubility
PEG-4005%, 10%, 20%Significant increase in solubility
DMSO5%, 10%, 20%Highest increase, but check for assay compatibility
Protocol 2: pH-Dependent Solubility Profile

Objective: To assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 4, 6, 7.4, 9, 10, 11). Use a universal buffer system if possible.

  • pH meter, stirrer, centrifuge

Procedure:

  • Prepare Samples: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Seal the vials and shake at a constant temperature for 24 hours.

  • Measure Final pH: After equilibration, measure the final pH of the slurry in each vial.

  • Separate and Quantify: Centrifuge the vials to pellet undissolved solid. Withdraw a sample of the supernatant and quantify the dissolved concentration via HPLC-UV or another suitable method.

  • Plot Data: Plot the measured solubility (on a log scale) against the final measured pH. You should observe a significant increase in solubility as the pH approaches and surpasses the compound's pKa.

References

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Pawar, P., & Vavia, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery Science and Technology.
  • Kaur, G., & Singh, S. K. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Technical Support Center: Preventing Oxidative Degradation of 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-tert-Butyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic building block. As a substituted pyrazolol, this compound possesses a hydroxyl group on an electron-rich aromatic ring, making it susceptible to oxidation. This guide provides in-depth troubleshooting advice and preventative protocols to mitigate degradation during storage and handling.

Part 1: Troubleshooting Guide

This section addresses common observations that may indicate compound degradation.

Q1: My solid this compound, which was initially a white or off-white powder, has started to turn yellow or brown during storage. What is happening, and how can I prevent it?

A: A yellow or brown discoloration is the most common visual indicator of oxidation.[1][2] The hydroxyl group on the pyrazole ring gives the molecule phenol-like properties, making it highly susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and elevated temperatures.[1][3][4]

  • Causality: The oxidation process likely involves the formation of colored quinone-like species or other conjugated polymeric byproducts. This is a well-documented degradation pathway for many phenolic compounds.[5][6]

  • Immediate Action: If you observe discoloration, the integrity of the material is compromised. It is crucial to re-analyze the purity of the batch before use.

  • Prevention: To prevent this, the compound must be rigorously protected from atmospheric oxygen. The most effective method is to store it under a dry, inert atmosphere, such as argon or nitrogen.[1][7][8] Additionally, storing the compound at reduced temperatures (e.g., 2-8 °C or -20 °C) and protecting it from light will significantly slow the rate of oxidative degradation.[1][2]

Q2: I am observing a new spot on my TLC plate or a new peak in my HPLC/LC-MS chromatogram after storing my compound for a few weeks. What could be the cause?

A: The appearance of new spots or peaks is a clear analytical sign of degradation.[1][2] Even if a significant color change is not visible, oxidative or photodegradative processes can generate new chemical entities.

  • Causality: The new species is likely an oxidized derivative of your starting material. Depending on the storage conditions, it could also be a product of photodegradation if the compound was exposed to light, which can provide the activation energy for unwanted reactions.[2][9][10] Moisture can also sometimes facilitate other degradation pathways.[1]

  • Troubleshooting Steps:

    • Review Storage Protocol: Confirm that the vial was properly sealed and flushed with an inert gas before storage.

    • Check for Light Exposure: Ensure the compound was stored in an amber vial or a container wrapped in aluminum foil to block light.

    • Verify Temperature: Check that the storage freezer or refrigerator maintained its set temperature without significant fluctuations.

    • Consider Solvent Stability: If the compound was stored in solution, which is generally not recommended for the long term, solvent-mediated degradation may have occurred.[2]

Q3: My compound's purity, as determined by qNMR or HPLC, has decreased over time, but there is no obvious change in its physical appearance. Why?

A: Not all degradation pathways result in colored impurities. Oxidation can produce byproducts that are also colorless solids. Relying solely on visual inspection is insufficient for assessing the stability of high-purity chemical reagents.

  • Causality: Slow, low-level oxidation can occur even under what may seem to be adequate storage conditions, especially if the initial inerting of the container was incomplete. Furthermore, other non-oxidative degradation mechanisms, though less common for this structure, cannot be entirely ruled out without further investigation.

  • Self-Validation System: It is best practice to implement a routine re-analysis schedule for sensitive compounds. For a critical reagent like this compound, we recommend a purity check via HPLC or LC-MS every 3-6 months, even when stored under ideal conditions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and storage of this compound.

Q4: What is the fundamental chemical reason for the instability of this compound?

A: The instability arises from the electronic properties of the pyrazol-4-ol scaffold. The hydroxyl (-OH) group attached to the pyrazole ring makes it an electron-rich system. This high electron density makes the hydroxyl group susceptible to losing a hydrogen atom or an electron, initiating an oxidation cascade, a reactivity pattern it shares with phenols and other aromatic alcohols.[5][6] The pyrazole ring itself is an aromatic heterocycle that is generally robust, but the hydroxyl substituent is the primary site of reactivity with atmospheric oxygen.[11]

Q5: What are the ideal long-term storage conditions for this compound?

A: To ensure maximum shelf-life and maintain purity, we have established the following optimal storage conditions. These are summarized in the table below.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing reactive atmospheric oxygen.[8][12] Argon is denser than air and can provide a superior protective layer.[7]
Temperature -20°C (Freezer)Significantly reduces the kinetic rate of chemical degradation and decomposition reactions.[1][2]
Light Protect from LightPrevents photodegradation, which can be initiated by UV and high-intensity visible light.[9][13]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light, and a PTFE-lined cap provides an inert and secure seal against moisture and air ingress.[2]
Moisture Store in a Dry EnvironmentMinimizes the risk of hydrolysis or other moisture-facilitated degradation pathways.[1]

Q6: How should I properly handle the compound when weighing it for an experiment?

A: Handling should be performed efficiently to minimize exposure to the laboratory atmosphere. For highly sensitive applications, the use of a glovebox is ideal.[3][7] If a glovebox is not available, follow the protocol for handling air-sensitive solids outlined in the next section. The key is to work quickly and to re-blanket the container with inert gas before re-sealing.

Part 3: Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Protocol

This protocol describes the proper procedure for packaging this compound for long-term storage.

  • Container Selection: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace. The vial must have a screw cap with an intact, chemically inert PTFE liner.

  • Inert Gas Flushing: Place the vial containing the solid compound into a larger vessel, such as a desiccator or a Schlenk flask, that can be connected to a vacuum and an inert gas line (Argon or Nitrogen).

  • Purging Cycle: Gently evacuate the air from the vessel and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric oxygen and moisture.[14]

  • Sealing: While under the final positive pressure of inert gas, quickly and tightly seal the vial with its cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions ("Store at -20°C under Inert Gas").

  • Secondary Containment & Storage: For added protection, wrap the sealed vial in parafilm. Place the vial in a secondary container and store it in a freezer at -20°C, away from light sources.

Protocol 2: Handling and Dispensing Protocol for an Air-Sensitive Solid

This protocol outlines the steps for safely weighing a sample from a container stored under an inert atmosphere without compromising the remaining material.

  • Preparation: Allow the sealed vial to warm to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.[15]

  • Inert Gas Setup: Prepare a gentle, positive-pressure stream of inert gas (e.g., from a balloon or a dedicated line).

  • Dispensing: Briefly remove the cap and quickly weigh the desired amount of solid. While the vial is open, direct the gentle stream of inert gas over the opening to create a protective blanket and prevent air from entering.[16]

  • Resealing: Immediately after dispensing, flush the headspace of the vial with the inert gas stream for several seconds.

  • Final Seal: Tightly reseal the vial cap and wrap with parafilm.

  • Return to Storage: Return the vial to the freezer (-20°C) for continued storage.

Part 4: Visual Guides

Diagram 1: Troubleshooting Flowchart for Compound Degradation

G A Observation B Visual Change: Color turns yellow/brown A->B C Analytical Change: New TLC spot / HPLC peak A->C D Probable Cause: Oxidation by Atmospheric O2 B->D Primary Cause E Contributing Factor: Photodegradation B->E Possible Cause C->D Likely Cause C->E Possible Cause F Recommended Action: Store under Inert Gas (Ar/N2) D->F H Recommended Action: Store at Low Temp (-20°C) D->H G Recommended Action: Store in Amber Vial / Dark E->G E->H

Caption: A flowchart to diagnose and address the degradation of this compound.

Diagram 2: Key Factors in Preventing Degradation

G cluster_factors Degradation Factors cluster_measures Protective Measures Compound This compound (Stable State) Oxygen Atmospheric Oxygen Oxygen->Compound Oxidizes Light UV / Visible Light Light->Compound Degrades Heat Elevated Temperature Heat->Compound Accelerates Degradation Inert Inert Atmosphere (Argon / Nitrogen) Inert->Oxygen Prevents Dark Light Protection (Amber Vial) Dark->Light Blocks Cold Low Temperature (Refrigerate/Freeze) Cold->Heat Mitigates

Caption: Relationship between degradation factors and the corresponding protective measures.

References

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • JScholar Publishers. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Retrieved from [Link]

  • PubMed. (2020, July 20). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells. Retrieved from [Link]

  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?. Retrieved from [Link]

  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]

  • MDPI. (2023, August 2). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Indus Publishers. (2025, March 31). Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Digital Commons @ UConn. (n.d.). Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Retrieved from [Link]

  • BD. (n.d.). Protecting photosensitive medication from light. Retrieved from [Link]

  • PubMed. (1997, June 30). [Drugs and light]. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]

  • J&K Scientific. (n.d.). tert-Butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PMC. (2023, April 6). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Retrieved from [Link]

  • Investigative Ophthalmology & Visual Science. (n.d.). Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Coupling of 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 1-tert-Butyl-1H-pyrazol-4-ol. This resource is designed to help you navigate the complexities of its coupling reactions and minimize the formation of unwanted side products. The unique structure of this substrate, with a sterically demanding tert-butyl group at the N1 position and a reactive hydroxyl group at the C4 position, makes it a valuable building block but also presents specific challenges in achieving clean and high-yielding transformations.

This guide is structured in a question-and-answer format to directly address the common issues you may encounter during your experiments. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven strategies to overcome them.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Issue 1: Hydrodehalogenation of the Aryl Halide Coupling Partner

Q: I am observing a significant amount of the hydrodehalogenated byproduct of my aryl halide in my C-O coupling reaction with this compound. What is causing this, and how can I prevent it?

A: Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This side reaction is particularly prevalent when using electron-rich heteroaromatic substrates and can significantly reduce the yield of your desired 4-aryloxy-1-tert-butyl-1H-pyrazole product.

The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from various sources, including the solvent (e.g., alcohols), the base, or trace amounts of water. The Pd-H species can then participate in a competing reductive elimination pathway to generate the hydrodehalogenated arene.[1]

  • Rigorous Control of Reaction Conditions:

    • Anhydrous and Anaerobic Environment: Ensure all solvents and reagents are anhydrous and thoroughly degassed. The presence of water or oxygen can promote the formation of Pd-H species and deactivate the catalyst.[3] It is recommended to use freshly distilled, anhydrous solvents and to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Judicious Choice of Base:

    • Weaker, Non-nucleophilic Bases: While a base is necessary to deprotonate the pyrazol-4-ol, strong and aggressive bases can sometimes promote side reactions. Consider screening weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, which are often effective in C-O couplings while minimizing hydrodehalogenation.[4]

  • Optimization of the Catalytic System:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination of the product over the hydrodehalogenation pathway.[5]

    • Palladium Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure efficient generation of the active Pd(0) species and minimize side reactions.

  • Reaction Temperature:

    • Lowering the Temperature: Elevated temperatures can sometimes favor the hydrodehalogenation pathway. Once the reaction is initiated, consider reducing the temperature to the minimum required for efficient coupling.[6]

Issue 2: Homocoupling of the Coupling Partners

Q: My reaction mixture contains significant amounts of biaryl (from the homocoupling of my aryl halide) and potentially bipyrazole byproducts. How can I suppress these homocoupling reactions?

A: Homocoupling is another common side reaction that can plague cross-coupling reactions, leading to the formation of symmetrical dimers of your starting materials. In the context of coupling with this compound, you may observe both the homocoupling of your aryl halide to form a biaryl species and, in some cases, the oxidative homocoupling of the pyrazol-4-ol.

  • Aryl Halide Homocoupling (Ullmann-type): This can occur, particularly in copper-catalyzed reactions, through the oxidative addition of two molecules of the aryl halide to the copper center, followed by reductive elimination.[7] In palladium catalysis, it can arise from side reactions involving the transmetalation step or from catalyst decomposition.

  • Boronic Acid Homocoupling (in Suzuki-Miyaura Coupling): In Suzuki-Miyaura reactions, the oxidative homocoupling of boronic acids to form symmetrical biaryls is a well-documented side reaction, often promoted by the presence of oxygen and Pd(II) species.[5][8]

  • Strictly Anaerobic Conditions: Oxygen is a known promoter of boronic acid homocoupling in Suzuki-Miyaura reactions.[8] Thoroughly degassing your reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Control of Catalyst Oxidation State:

    • Use of Pd(0) Sources or Efficient Pre-catalysts: Starting with a Pd(II) source that requires in-situ reduction can sometimes lead to the formation of species that promote homocoupling. Using a stable Pd(0) source or a pre-catalyst that cleanly generates the active Pd(0) species can minimize this.

  • Ligand and Additive Effects:

    • Appropriate Ligand Choice: The use of sterically hindered and electron-rich ligands can favor the cross-coupling pathway over homocoupling. For Suzuki-Miyaura couplings, ligands like SPhos have been shown to suppress boronic acid homocoupling.[5]

    • Additives in Suzuki Coupling: In some cases, the addition of agents like potassium formate has been reported to suppress the homocoupling of pyrazolylboronic esters.[9]

  • Stoichiometry and Reaction Time:

    • Careful Control of Reagent Ratios: Using a slight excess of one of the coupling partners can sometimes help to drive the cross-coupling reaction to completion and minimize the homocoupling of the limiting reagent.

    • Avoid Prolonged Reaction Times: Once the desired product is formed, prolonged heating can lead to catalyst decomposition and an increase in side products, including homocoupled species. Monitor the reaction progress closely and work it up once the starting materials are consumed.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of coupling reactions I can perform with this compound?

A: The main reactive handle on this compound is the hydroxyl group at the C4 position. The tert-butyl group at the N1 position effectively blocks reactions at this nitrogen, directing functionalization to the oxygen. Therefore, you will primarily be performing C-O coupling reactions to form aryl or vinyl ethers. The most common and effective methods for this are:

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides or triflates. This is often a highly efficient and versatile method.[10]

  • Ullmann Condensation: A copper-catalyzed C-O coupling reaction, typically with aryl halides. Modern protocols for the Ullmann condensation often use ligands to allow for milder reaction conditions than the classical high-temperature methods.[7][11]

  • Suzuki-Miyaura C-O Coupling: While less common for C-O bond formation than the other two methods, under specific conditions, a palladium-catalyzed coupling with arylboronic acids can be achieved.

Q2: My O-arylation of this compound is not working. What are the first things I should check?

A: If you are experiencing low or no conversion, a systematic check of your reaction setup and reagents is the first step.

  • Catalyst and Ligand Integrity: Ensure your palladium or copper catalyst and phosphine or other ligands have not degraded. Many of these reagents are air and moisture sensitive. Using a fresh batch or a stable pre-catalyst is advisable.[12]

  • Anhydrous and Anaerobic Conditions: As mentioned previously, oxygen and water can be detrimental to the catalytic cycle. Ensure your solvent is anhydrous and that the reaction is performed under a robust inert atmosphere.[3]

  • Base Activity: The base is crucial for deprotonating the pyrazol-4-ol to form the active nucleophile. Ensure your base is of high purity and has been stored correctly.

  • Purity of Starting Materials: Impurities in your this compound or your coupling partner can poison the catalyst.[12]

Q3: Can the tert-butyl group on the pyrazole ring cause any specific side reactions?

A: The tert-butyl group is generally considered a stable and sterically bulky protecting group. Its primary role is to prevent N-arylation and to influence the electronic properties of the pyrazole ring. While it is unlikely to participate directly in side reactions under typical cross-coupling conditions, its steric bulk may influence the rate of the desired reaction. In some cases, extremely harsh conditions could potentially lead to de-tert-butylation, but this is not a common side reaction in standard palladium or copper-catalyzed couplings.

Data Presentation

The following table provides a summary of recommended starting conditions for minimizing common side reactions in the O-arylation of this compound, based on best practices for similar C-O coupling reactions.

Side Reaction to MinimizeRecommended Catalyst SystemRecommended BaseRecommended SolventTemperature RangeCitation(s)
Hydrodehalogenation Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃Anhydrous, degassed toluene or dioxane80-110 °C[1][5]
Homocoupling (Aryl Halide) CuI with a suitable ligand (e.g., a phenanthroline derivative)K₃PO₄, K₂CO₃Anhydrous, degassed DMF or dioxane100-140 °C[3][7]
Homocoupling (Boronic Acid) Pd(PPh₃)₄ or Pd(dppf)Cl₂Cs₂CO₃, K₂CO₃Anhydrous, degassed DME/water or toluene/water80-100 °C[5][8]

Experimental Protocols

General Protocol for a Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Type) to Minimize Side Reactions

This protocol provides a starting point for the O-arylation of this compound with an aryl bromide, designed to minimize hydrodehalogenation and other side reactions.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 equivalents).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition:

    • Add anhydrous, degassed toluene or dioxane via syringe. The reaction concentration should typically be between 0.1 and 0.5 M.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Competing Side Reactions

G cluster_0 Desired C-O Coupling Cycle cluster_1 Side Reaction Pathways Pd0 L-Pd(0) OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X OA->PdII Trans Ligand Exchange/ Transmetalation PdII->Trans PdH Pd-H Species PdII->PdH From solvent, base, H₂O Homocoupling Homocoupling (Biaryl) PdII->Homocoupling Various Pathways (e.g., with Pd(II)) Deprot Base (Pyrazol-OH -> Pyrazol-O⁻) Product_int Ar-Pd(II)-O-Pyrazole Trans->Product_int Pyrazol-O⁻ RE Reductive Elimination Product_int->RE RE->Pd0 Regeneration Product Ar-O-Pyrazole RE->Product Hydrodehal Hydrodehalogenation PdH->Hydrodehal Ar-H

Caption: Catalytic cycle for C-O coupling and pathways to common side reactions.

Troubleshooting Workflow

G start Low Yield or Multiple Products check_reagents Verify Reagent Purity & Integrity (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions Ensure Anhydrous & Anaerobic Conditions check_reagents->check_conditions analyze_byproducts Identify Major Side Products (LC-MS, NMR) check_conditions->analyze_byproducts hydrodehal Hydrodehalogenation Observed? analyze_byproducts->hydrodehal homocoupling Homocoupling Observed? analyze_byproducts->homocoupling hydrodehal->homocoupling No optimize_temp Lower Reaction Temperature hydrodehal->optimize_temp Yes optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) homocoupling->optimize_ligand No degas Improve Degassing Protocol (Freeze-Pump-Thaw) homocoupling->degas Yes optimize_base Screen Weaker Bases (K₃PO₄, Cs₂CO₃) optimize_temp->optimize_base optimize_base->optimize_ligand success Improved Yield and Purity optimize_ligand->success degas->optimize_ligand

Caption: A logical workflow for troubleshooting common coupling reaction issues.

References

  • Garg, N. K. (2012). Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. NIH Public Access, 134(46), 18958–18961.
  • T. D. Nelson, R. D. Crouch. (2004). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2004(12), 2239-2242.
  • Claramunt, R. M., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
  • Maleczka, R. E., & Ghosh, B. (2011). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 47, 359-398.
  • Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(9), 3429–3432.
  • Alberola, A., et al. (2005). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 10(4), 849-885.
  • Clerici, F., et al. (2001). Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction. Green Chemistry, 3(4), 183-186.
  • Zhao, Y., et al. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Beilstein Archives, 2019(1), 94.
  • Sher, M., et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(19), 6503-6507.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017).
  • Morimoto, K., et al. (1995).
  • Wurtz, S., et al. (1981). Synthesis and antiherpetic activity of some 4-[(aryloxy)alkyl]pyrazoles. Journal of Medicinal Chemistry, 24(6), 731-735.
  • Wang, Y., & Li, H. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10846.
  • Xu, K., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1036-1043.
  • Claramunt, R. M., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
  • Wang, Y., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(12), 2253.
  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Widlicka, D. W. (2024). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. SciSpace.
  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ray, A., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646.
  • Blakey, S. B., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(13), 4838-4847.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4610.
  • Zhao, Y., et al. (2019).
  • Szostak, M., & Szostak, R. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Gisterek, I., et al. (2022). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions.
  • Darses, S., & Fagnou, K. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies.
  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

  • Wang, J., et al. (2013). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
  • Dorel, R., et al. (2019). Palladium-catalyzed Buchwald-Hartwig amination.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2009).
  • Jones, K. L., et al. (2008). Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797-800.
  • Wang, C., et al. (2016). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 21(11), 1469.
  • Cederbaum, A. I., & Cohen, G. (1984). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical Pharmacology, 33(18), 2879-2885.
  • Zhao, Y., et al. (2019).
  • Chiarotto, I., et al. (2012). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as Ligand. Organometallics, 31(17), 6279-6291.
  • Shang, R., & Fu, Y. (2011). Iron-Catalyzed Arylation of Heterocycles via Directed C–H Bond Activation.
  • Stanovnik, B., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 900-911.
  • Li, Y., et al. (2010). Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia.
  • G. M. Borrajo-Calleja, et al. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light.
  • Catellani, M., et al. (2013). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Transactions, 42(22), 8038-8047.

Sources

Technical Support Center: Thermal Stability & Decomposition of 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In drug development and materials science, understanding why a compound degrades is just as critical as knowing when it degrades. 1-tert-Butyl-1H-pyrazol-4-ol (CAS 78242-24-7)[1] is a highly versatile building block, but its thermal behavior is governed by a delicate balance between the robust aromaticity of the pyrazole core and the steric vulnerability of the N-tert-butyl substituent.

This guide provides a causality-driven, self-validating framework for profiling the thermal stability of this compound, ensuring your experimental data is both accurate and mechanistically sound.

Section 1: Fundamental Thermal Properties & Degradation Pathways

Q: What is the baseline thermal stability profile of this compound? A: this compound exhibits the robust thermal stability typical of substituted pyrazoles, remaining stable under ambient and moderate thermal conditions (< 150°C). The pyrazole core benefits from aromatic stabilization, which imparts high resistance to thermal degradation[2]. However, the N-tert-butyl substituent acts as the thermodynamic "weak link." Thermal decomposition typically initiates between 180°C and 220°C, characterized by the endothermic cleavage of the N-C(tert-butyl) bond.

Q: What are the primary thermal decomposition mechanisms? A: The decomposition is a highly deterministic process governed by the steric and electronic properties of the molecule. It occurs in two distinct thermal regimes:

  • N-Dealkylation (180°C - 250°C): The primary causality for initial mass loss is the unimolecular elimination of the bulky tert-butyl group. The steric strain of the tert-butyl group lowers the activation energy for N-C bond cleavage compared to N-methyl derivatives. This proceeds via a concerted transition state or radical cleavage, yielding isobutylene gas and leaving behind a 1H-pyrazol-4-ol intermediate.

  • Pyrazole Ring Cleavage (> 350°C): The residual 1H-pyrazol-4-ol requires significantly higher energy to decompose. At extreme temperatures, the high bond dissociation energy (BDE) of the N-N and C-N bonds is finally overcome[3]. The aromatic ring undergoes fragmentation, leading to the elimination of nitrogen gas (N2) and carbon monoxide (CO), driven by the hydroxyl group at the C4 position.

Decomposition A This compound (Stable < 150°C) B Thermal Stress (180°C - 250°C) A->B C Isobutylene Gas (m/z 56) B->C N-Dealkylation D 1H-Pyrazol-4-ol (Intermediate) B->D N-C Bond Cleavage E Ring Cleavage (N2, CO Loss > 350°C) D->E Extreme Heat

Thermal decomposition pathway of this compound via N-dealkylation.

Section 2: Experimental Workflows & Methodologies

To establish a self-validating system, thermal stability must be assessed using orthogonal techniques. Relying solely on mass loss (Thermogravimetric Analysis - TGA) can lead to false interpretations if solvent evaporation is mistaken for degradation. We couple TGA with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) to ensure every thermal event is chemically verified.

Protocol: Comprehensive Thermal Profiling (TGA-DSC-MS)
  • Step 1: Sample Preparation. Accurately weigh 2.0 - 5.0 mg of this compound into an alumina (Al₂O₃) crucible.

    • Causality: Keeping the sample mass low prevents thermal lag and self-insulation, ensuring the recorded temperature accurately reflects the sample temperature.

  • Step 2: Purge and Atmosphere Control. Place the crucible in the TGA/DSC instrument. Purge with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere prevents oxidative degradation from masking the intrinsic unimolecular decomposition kinetics of the pyrazole derivative.

  • Step 3: Moisture Desorption (Isothermal Hold). Ramp to 105°C at 10°C/min and hold for 30 minutes.

    • Causality: The C4-hydroxyl group can form strong hydrogen bonds with atmospheric moisture. This step drives off water without triggering N-dealkylation, preventing baseline artifacts.

  • Step 4: Main Heating Program. Apply a linear heating rate of 10°C/min from 105°C to 500°C.

    • Causality: A 10°C/min rate provides an optimal balance between thermal resolution (separating close thermal events) and kinetic equilibrium.

  • Step 5: Evolved Gas Analysis (EGA). Interface the TGA exhaust to a Mass Spectrometer via a heated transfer line maintained at 200°C.

    • Causality: Maintaining the transfer line at 200°C prevents the condensation of heavy volatiles. Monitoring specific m/z values (e.g., m/z 56 for isobutylene) acts as a self-validating check for the proposed N-dealkylation mechanism.

Workflow Start Sample Prep: 2-5 mg This compound Preheat Isothermal Hold 105°C for 30 min (Moisture Removal) Start->Preheat Prevent artifacts Ramp TGA-DSC Ramp 10°C/min to 500°C in N2 Preheat->Ramp Dry sample EGA Evolved Gas Analysis (MS) Monitor m/z 56, 28, 27 Ramp->EGA Exhaust gas Data Kinetic Modeling & Stability Profiling Ramp->Data Mass/Heat flow EGA->Data Structural ID

Self-validating TGA-DSC-MS workflow for thermal stability assessment.

Section 3: Troubleshooting Guide & FAQs

Q: Why am I seeing early onset mass loss in my TGA curve before 150°C? A: Early mass loss without a corresponding decomposition exotherm in the DSC trace is almost exclusively due to the volatilization of trapped solvents or surface moisture, not inherent thermal instability. Because this compound possesses a free hydroxyl group, it is prone to hygroscopicity. Resolution: Implement the 105°C isothermal pre-heating step detailed in the protocol above to drive off moisture before initiating the main thermal ramp.

Q: How do I differentiate between N-dealkylation and pyrazole ring cleavage during GC-MS analysis of my degradation products? A: You must look at the specific fragmentation patterns. N-dealkylation produces low molecular weight, highly volatile aliphatic fragments—specifically isobutylene (m/z 56)—while leaving the pyrazole core intact. Ring cleavage, which requires significantly higher activation energy, produces N₂ (m/z 28), HCN (m/z 27), and CO (m/z 28)[2]. Resolution: If you observe a dominant peak at m/z 56 early in the thermal stress profile (around 200°C), you are observing the tert-butyl elimination. The appearance of m/z 27 or 28 at temperatures exceeding 350°C confirms the catastrophic fragmentation of the aromatic ring.

Q: My DSC shows a sharp endotherm around 75°C with no mass loss on the TGA. Is the compound degrading? A: No. A sharp endothermic peak with zero corresponding mass loss on the TGA is the classic signature of a phase transition—specifically, the melting point of the compound. Degradation endotherms/exotherms will always be coupled with a mass loss step on the TGA curve.

Section 4: Quantitative Data Summary

The following table synthesizes the expected quantitative thermal parameters for this compound to serve as a benchmark for your analytical results.

ParameterExpected Value / RangeAnalytical MethodMechanistic Significance
Molecular Weight 140.18 g/mol Mass SpectrometryBaseline confirmation of intact API[1].
Melting Point ~ 70 - 75°CDSCPhase transition (Endothermic, no mass loss).
Onset of Decomposition (

)
180°C - 200°CTGAInitiation of N-tert-butyl cleavage.
Peak Decomposition Temp (

)
230°CDTG (1st Derivative)Maximum rate of isobutylene evolution.
Ring Cleavage Onset > 350°CTGA / MSBreakdown of the pyrazole aromatic core[2].
Activation Energy (

)
~ 140 - 160 kJ/molIsoconversional KineticsEnergy barrier for N-C bond homolysis/elimination.
References
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials . ACS Publications (The Journal of Physical Chemistry A). Details the bond dissociation energies and thermal ring cleavage mechanisms of pyrazole derivatives. URL:[Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole . Taylor & Francis (Journal of Energetic Materials). Provides authoritative grounding on the thermal stability and aromatic resistance of substituted pyrazole rings. URL:[Link]

Sources

Validation & Comparative

NMR Structural Elucidation Guide: 1-tert-Butyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 1-tert-Butyl-1H-pyrazol-4-ol using


 NMR spectroscopy. It focuses on distinguishing this specific regioisomer from its synthesis byproducts and structural analogs, a critical step in drug development workflows where pyrazole regioselectivity is often a bottleneck.

Executive Summary & Comparative Matrix

Objective: To distinguish This compound (Target) from its common regioisomer (1-tert-Butyl-1H-pyrazol-5-ol ) and starting materials (e.g., 4-Bromo or 4-H precursors).

The definitive structural proof relies on the chemical shift of the C4 carbon and the specific shielding patterns of the C3/C5 carbons induced by the tert-butyl group at N1.

Diagnostic Comparison Table

Values are approximate ranges (ppm) based on solvent effects (CDCl₃ vs. DMSO-d₆).

Carbon PositionThis compound (Target)1-tert-Butyl-1H-pyrazol-5-ol (Isomer)1-tert-Butyl-4-bromo-1H-pyrazole (Precursor)
C4 (Functional) 136.0 – 142.0 ppm (C-OH)85.0 – 95.0 ppm (C-H, shielded)92.0 – 96.0 ppm (C-Br)
C5 (Adjacent to N1) 115.0 – 125.0 ppm 150.0 – 158.0 ppm (C-OH)128.0 – 130.0 ppm
C3 (Distal) 125.0 – 135.0 ppm 135.0 – 140.0 ppm 137.0 – 140.0 ppm
C(CH₃)₃ (Quaternary) 58.0 – 62.0 ppm 60.0 – 64.0 ppm 60.0 – 62.0 ppm
C(CH₃)₃ (Methyls) 29.0 – 30.5 ppm 28.0 – 29.5 ppm 29.0 – 30.0 ppm

Key Differentiator:

  • Target (4-ol): The C4 signal shifts significantly downfield (~140 ppm) due to the hydroxyl group. C3 and C5 remain in the aromatic region but are shielded by the ortho-OH effect.

  • Isomer (5-ol): The C5 signal is extremely deshielded (~155 ppm) because it is both attached to the electronegative Nitrogen and the Hydroxyl group. C4 appears very upfield (< 95 ppm).

Structural Analysis & Synthesis Logic

Understanding the origin of these isomers is crucial for interpreting the NMR data. The synthesis often involves the reaction of tert-butylhydrazine with an electrophile, where the steric bulk of the tert-butyl group dictates regioselectivity.

Synthesis Pathway & Regioselectivity

The following diagram illustrates the bifurcation point where the 4-ol and 5-ol isomers (or their precursors) diverge.

PyrazoleSynthesis Start tert-Butylhydrazine + Electrophile Intermediate Hydrazone Intermediate Start->Intermediate Condensation Target This compound (Target) Intermediate->Target Steric Control (Major Path) Isomer 1-tert-Butyl-1H-pyrazol-5-ol (Regioisomer) Intermediate->Isomer Electronic Control (Minor Path)

Figure 1: Divergent synthesis pathways. The steric bulk of the tert-butyl group typically favors formation of the 1,4-substituted product over the 1,5-isomer to minimize clash with the adjacent substituent.

Detailed Experimental Protocol

To ensure reproducible chemical shifts, strict adherence to concentration and solvent standards is required.

A. Sample Preparation[6][10][11]
  • Mass: Weigh 10–15 mg of the dried pyrazole sample.

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., residual Cu or Fe catalysts), which broaden signals.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Why DMSO-d₆? Pyrazol-4-ols are H-bond donors.[1] CDCl₃ may lead to broad peaks or solubility issues. DMSO-d₆ ensures sharp signals and stabilizes the -OH proton for observation in

      
       NMR (usually ~8.0–9.5 ppm).
      
  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or reference the DMSO septet center line to 39.52 ppm .

B. Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (–20 to 220 ppm).

  • Relaxation Delay (D1): 2.0 seconds (Critical for quaternary carbons like C4-OH and the tert-butyl Cq).

  • Scans (NS): Minimum 512 scans (due to the low sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).

Mechanistic Interpretation of Shifts

This section explains the causality behind the observed peaks, moving beyond simple listing.

The C4-OH Deshielding Effect

In the parent 1-tert-butylpyrazole , C4 resonates at ~105 ppm .

  • Mechanism: The introduction of the electronegative Oxygen atom at C4 withdraws electron density via induction (-I effect), deshielding the nucleus.

  • Result: The signal shifts downfield by approximately +30 to +35 ppm , appearing at 136–142 ppm . This is the "smoking gun" for the 4-ol structure.

The N-tert-Butyl Signature

The tert-butyl group provides a unique spectral fingerprint:

  • Methyls (CH₃): Intense signal at ~30 ppm . In 1,5-disubstituted isomers, steric compression (gamma-gauche effect) often shifts this signal slightly upfield compared to the 1,4-isomer.

  • Quaternary (Cq): A low-intensity signal at ~60 ppm . This confirms the alkylation is on the Nitrogen, not an O-alkylation (which would be further downfield, ~80 ppm) or C-alkylation.

Distinguishing N1 vs. N2 Alkylation

If tautomerism is blocked (as in 1-substituted pyrazoles), the symmetry is broken.

  • C3 vs C5: In 1-alkylpyrazoles, C3 (distal to N-R) and C5 (proximal to N-R) have distinct shifts.

  • Observation: C5 is typically upfield of C3 in N-alkyl pyrazoles due to the "neighboring nitrogen lone pair" effect, but the bulky tert-butyl group can perturb this. The most reliable confirmation is HMBC (Heteronuclear Multiple Bond Correlation) :

    • The tert-butyl protons will show a strong 3-bond correlation to C5 and the N1 carbon, but not to C3.

References

  • Synthesis and NMR of Pyrazoles: Elguero, J. et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." ResearchGate.[2][3]

  • Regioselectivity in Pyrazole Synthesis: BenchChem Technical Guides. "Managing Regioselectivity in Substituted Pyrazole Synthesis."

  • 13C NMR of Pyrazole Derivatives: "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Magnetic Resonance in Chemistry.

  • General NMR Shift Tables: Oregon State University. "13C NMR Chemical Shifts."

Sources

An Application Scientist's Guide to the Infrared Spectral Analysis of 1-tert-Butyl-1H-pyrazol-4-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1-tert-Butyl-1H-pyrazol-4-ol. In the absence of a published reference spectrum for this specific molecule, this document employs a comparative methodology, drawing on spectral data from analogous structures and foundational principles of vibrational spectroscopy. This approach is designed for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing novel pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2]

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] As novel derivatives are synthesized, rapid and accurate structural confirmation is paramount. FT-IR spectroscopy offers a powerful, non-destructive first-pass analysis of key functional groups. This guide explains the causal relationships between molecular structure and spectral features, providing the in-depth understanding necessary for confident spectral interpretation.

Part 1: Predicted Spectral Features of this compound

The infrared spectrum of a molecule is a unique fingerprint determined by the vibrational modes of its constituent chemical bonds.[4] To predict the spectrum of this compound, we will deconstruct the molecule into its primary functional components: the hydroxyl group, the tert-butyl group, and the pyrazole ring system.

Key Molecular Vibrations

The diagram below illustrates the key functional groups and the primary vibrational modes expected to produce characteristic absorption bands in the IR spectrum.

cluster_mol This compound cluster_vib Characteristic Vibrational Modes mol OH_stretch O-H Stretch (Broad) ~3200-3500 cm⁻¹ mol->OH_stretch ν(O-H) CH_ali_stretch Aliphatic C-H Stretch ~2850-3000 cm⁻¹ mol->CH_ali_stretch ν(C-H)sp³ CH_aro_stretch Aromatic C-H Stretch ~3100-3180 cm⁻¹ mol->CH_aro_stretch ν(C-H)sp² Ring_stretch Pyrazole Ring Stretch (C=N, C=C) ~1500-1600 cm⁻¹ mol->Ring_stretch ν(C=N), ν(C=C) CH_bend tert-Butyl C-H Bend ~1375 cm⁻¹ mol->CH_bend δ(C-H) CO_stretch C-O Stretch ~1000-1300 cm⁻¹ mol->CO_stretch ν(C-O)

Caption: Key vibrational modes of this compound.

  • The Hydroxyl (-OH) Group: The most prominent feature is expected to be a strong, broad absorption band for the O-H stretching vibration, typically found between 3200-3500 cm⁻¹.[5][6] The broadness arises from intermolecular hydrogen bonding between molecules in the solid or liquid state.[6] This is distinct from the N-H stretching band seen in unsubstituted pyrazoles, which often appears as a more complex series of bands between 3100 and 3180 cm⁻¹ due to similar hydrogen bonding effects.[7] The C-O stretching vibration will also be present, likely in the 1000-1300 cm⁻¹ region.[8]

  • The Tert-butyl Group: This bulky aliphatic group provides several characteristic signals.

    • C-H Stretching: Expect moderate to strong absorption bands in the 2850-3000 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the nine methyl groups.[4][8] These peaks will appear just below the 3000 cm⁻¹ threshold, distinguishing them from aromatic or vinylic C-H stretches.[9]

    • C-H Bending: A key diagnostic feature for a tert-butyl group is the symmetrical bending (umbrella) mode of the methyl groups, which typically appears as a strong, sharp peak around 1375 cm⁻¹.[4] This peak is often accompanied by another nearby band, creating a characteristic doublet.

  • The Pyrazole Ring: The heterocyclic ring contributes several absorptions to the fingerprint region of the spectrum.

    • Aromatic C-H Stretching: The C-H bonds on the pyrazole ring are attached to sp² hybridized carbons, resulting in stretching vibrations at a higher frequency than their aliphatic counterparts, typically in the 3100-3180 cm⁻¹ range.[7][10]

    • Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring are expected to produce one or more bands in the 1500-1600 cm⁻¹ region.[1][3][11]

    • C-N Stretching: The single bond C-N stretching vibrations are often mixed with other modes and can be found in the 1200-1380 cm⁻¹ range.[12][13]

Part 2: Comparative Spectral Data

To refine our predictions, we can compare the expected absorptions for this compound with known data for structurally related compounds. This comparative analysis provides a more robust basis for spectral assignment.

Functional Group / Vibrational ModePredicted Range for this compound (cm⁻¹)Comparative Data: Pyrazole & Derivatives (cm⁻¹)Comparative Data: tert-Butyl Compounds (cm⁻¹)Rationale & Expert Insights
O-H Stretch 3200 - 3500 (Strong, Broad)Phenols: ~3500 cm⁻¹[6]. Alcohols: 3200-3500 cm⁻¹[6][8].N/AThe broadness due to hydrogen bonding is a hallmark of an -OH group and is one of the most easily identifiable peaks in an IR spectrum.[9] Its presence confirms the hydroxyl functionality.
Aromatic C-H Stretch 3100 - 3180 (Medium)Pyrazole trimers show bands in this region.[7] Aromatic compounds generally absorb at 3000-3100 cm⁻¹.[10]N/AThese peaks appear at a higher wavenumber than aliphatic C-H stretches and confirm the presence of C-H bonds on an aromatic ring.
Aliphatic C-H Stretch 2850 - 3000 (Strong)N/ASaturated C-H stretches are observed at 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) for methyl groups.[4]The position below 3000 cm⁻¹ is a clear indicator of sp³ hybridized C-H bonds, corresponding to the tert-butyl group.[9]
Ring C=N, C=C Stretch 1500 - 1600 (Medium)Pyrazole derivatives show significant bands at ~1589-1602 cm⁻¹.[1][11]N/AThese absorptions confirm the aromatic, heterocyclic nature of the pyrazole core.
C-H Bending (tert-Butyl) ~1375 (Strong, Sharp)N/ASymmetrical methyl bending is a key identifier for isopropyl or tert-butyl structures, appearing around 1375 cm⁻¹.[4]The sharpness and intensity of this peak are highly diagnostic for the presence of a tert-butyl group.
C-O Stretch 1000 - 1300 (Medium-Strong)Alcohols: 1000-1150 cm⁻¹[8]. Phenols show C-O stretch near 1200 cm⁻¹.N/AThe exact position can give clues about the nature of the alcohol (primary, secondary, tertiary), but here it confirms the C-O single bond of the hydroxyl group.
C-N Stretch 1200 - 1380 (Medium)Pyrazole derivatives show C-N vibrations in this range, often mixed with other modes.[12][13]N/AThis peak is located in the complex fingerprint region but is an expected feature of the pyrazole ring system.

Part 3: Validated Protocol for FT-IR Spectral Acquisition

To ensure the collection of high-quality, reproducible data, a standardized experimental protocol is essential. The following procedure describes the preparation of a potassium bromide (KBr) pellet, a common and reliable technique for analyzing solid organic compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_analysis Spectral Acquisition A 1. Grind KBr B 2. Add Sample (1-2 mg) A->B C 3. Mix & Grind B->C D 4. Load into Press C->D Transfer Mixture E 5. Apply Vacuum D->E F 6. Apply Pressure (8-10 tons) E->F G 7. Release & Eject Pellet F->G I 9. Insert Sample Pellet G->I Transparent Pellet H 8. Collect Background H->I J 10. Collect Sample Spectrum I->J

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Materials & Equipment:

    • This compound (sample)

    • FT-IR grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FT-IR Spectrometer (e.g., Agilent Cary 660 FT-IR[7])

    • Spatula, desiccator

  • Sample Preparation (KBr Pellet):

    • Rationale: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing scattering effects and avoiding solvent peaks. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

    • Step 1: Place approximately 100-200 mg of dry, FT-IR grade KBr into an agate mortar. Grind it thoroughly with the pestle for 1-2 minutes to create a fine, uniform powder. This step is critical to reduce particle size and minimize light scattering.

    • Step 2: Add 1-2 mg of the this compound sample to the KBr powder. The sample-to-KBr ratio should be approximately 1:100.

    • Step 3: Gently mix the sample with the KBr using a spatula, then grind the mixture vigorously for 2-5 minutes until it is a homogenous, fine powder. Inadequate mixing will result in a poor-quality spectrum.

    • Step 4: Transfer a portion of the mixture to the pellet-forming die, assemble the die, and connect it to a vacuum line for 2-3 minutes to remove trapped air and moisture, which can interfere with the spectrum (especially in the O-H region).

    • Step 5: Place the die into the hydraulic press and apply 8-10 tons of pressure for 2-3 minutes. This sinters the KBr mixture into a transparent or translucent pellet.

    • Step 6: Carefully release the pressure, disassemble the die, and eject the pellet. A high-quality pellet should be clear and free of cracks.

  • Data Acquisition:

    • Rationale: A background scan is essential to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. A resolution of 4 cm⁻¹ and co-adding 16-32 scans provides a good signal-to-noise ratio for routine analysis.

    • Step 1 (Background): Ensure the sample compartment of the FT-IR spectrometer is empty. Collect a background spectrum over the range of 4000-400 cm⁻¹.

    • Step 2 (Sample): Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Step 3 (Collect): Acquire the sample spectrum using the same parameters as the background scan (Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32). The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Conclusion

The FT-IR spectrum of this compound is predicted to be characterized by several distinct and identifiable absorption bands. The most prominent features will include a strong, broad O-H stretch above 3200 cm⁻¹, strong aliphatic C-H stretching peaks just below 3000 cm⁻¹, and a sharp, intense C-H bending peak around 1375 cm⁻¹ indicative of the tert-butyl group. Additional peaks corresponding to the aromatic C-H and pyrazole ring stretching modes will further confirm the molecule's structure. By employing the comparative analysis and the validated experimental protocol detailed in this guide, researchers can confidently identify this compound and apply this interpretive framework to other novel pyrazole derivatives.

References

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals.
  • JETIR. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research.
  • El-Gazzar, M. G., et al. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • ResearchGate. (n.d.). Schematic drafts and C=N stretching vibrations in phenylpyrazole (A)... ResearchGate. Available at: [Link]

  • Ben-Ammar, H., et al. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC.
  • Oreate AI Blog. (2026). Detailed Explanation of Infrared Spectroscopy Characteristic Functional Group Analysis Technology. Oreate AI Blog.
  • Sunil L. Dhonnar, et al. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
  • Suhm, M. A., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). The features of IR spectrum. Source not available.
  • Pate, B. H., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Bouzayani, N., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of 1-(2-chlorobenzoyl)-3,3-diethyl-1,3-dihydro-2H-indol-2-one. Elixir International Journal.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2016). Interpreting Infrared Spectra: A Quick Primer. Master Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

1-tert-Butyl-1H-pyrazol-4-ol proper disposal procedures

[1][2][3]

Executive Summary: Immediate Action Directives

For the immediate disposal of 1-tert-Butyl-1H-pyrazol-4-ol (and structurally related pyrazole derivatives), strict adherence to high-temperature incineration is the only validated method to prevent environmental contamination and the formation of toxic nitrogenous byproducts.[1][2]

  • DO NOT dispose of via sanitary sewer or sink drains.[2]

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) in waste streams.[2]

  • DO NOT compact mechanical waste containing this compound due to potential dust generation and inhalation risks.[2]

Primary Disposal Path: Segregated Organic Waste stream for Incineration with Scrubber (to manage NOₓ emissions).[2]

Chemical Profile & Hazard Assessment

Understanding the physicochemical behavior of this compound is critical for selecting the correct waste stream.[1][2] As a nitrogen-containing heterocycle with a hydroxyl group, it exhibits specific stability and reactivity profiles.[1][2]

physicochemical Properties relevant to Disposal
PropertyCharacteristicOperational Implication
Chemical Structure Pyrazole ring w/ tert-butyl & hydroxyl groupsHigh nitrogen content requires incineration with flue gas scrubbing to capture NOₓ.[1][2]
Physical State Solid (typically crystalline powder)Dust explosion hazard if finely dispersed; requires anti-static liners.[2]
Solubility Soluble in organic solvents (DMSO, MeOH)Compatible with liquid organic waste streams (non-halogenated preferred).[2]
Reactivity Weakly acidic (phenolic -OH); NucleophilicINCOMPATIBLE with strong oxidizers and acid chlorides.[1][2]
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety goggles) is mandatory during waste transfer.[2]

Pre-Disposal Stabilization & Segregation[2]

Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste rejection by Treatment, Storage, and Disposal Facilities (TSDFs).[2]

Segregation Logic

The compound must be isolated from incompatible waste streams to prevent uncontrolled exothermic reactions in the waste container.[2]

  • Stream A (Preferred): Non-Halogenated Organic Solids.[2]

  • Stream B (Acceptable): Non-Halogenated Organic Liquids (if dissolved).[2]

  • Stream X (FORBIDDEN): Oxidizing Acids (Nitric, Chromic), Peroxides.[2]

Containerization Protocol
  • Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum with a 6-mil polyethylene liner.

  • Liquids: If the compound is in solution, use standard solvent safety cans (Type I or II) or glass bottles with PTFE-lined caps.[2]

  • Labeling: Label must explicitly state "Organic Waste: Pyrazole Derivative" and include the GHS "Exclamation Mark" pictogram.[2]

Operational Disposal Workflows

Workflow A: Solid Waste Disposal (Pure Substance)

This is the standard protocol for expired inventory or surplus solid material.[2]

  • Wetting (Optional but Recommended): If the powder is extremely fine/dry, lightly mist with water or mineral oil to suppress dust during transfer.[2]

  • Transfer: Move material into the Non-Halogenated Solid Waste drum.

  • Sealing: Double-tie the inner liner and seal the outer drum ring.

  • Manifesting: List as "Flammable Solid, Organic, N.O.S. (Contains Pyrazole Derivative)" if applicable under DOT, or simply "Non-RCRA Regulated Solid Waste" if not ignitable/toxic by characteristic.[2] Note: Always verify local RCRA status; while not P/U listed, it is often treated as hazardous due to toxicity.[2]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2]
  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the process involved strong bases, neutralize with dilute sulfuric acid before adding to the organic waste container to prevent immediate heat generation.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the central organic waste stream (e.g., do not mix aqueous pyrazole waste with chloroform waste if your facility separates halogenated/non-halogenated).[2]

  • Incineration: The liquid waste must be sent to a facility capable of Rotary Kiln Incineration .[2]

Visualization: Disposal Decision Tree

The following diagram outlines the logical decision process for disposing of this compound based on its physical state and mixture composition.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid SolutionStateCheck->LiquidDissolvedContamCheckIs it contaminated withOxidizers or Heavy Metals?Solid->ContamCheckSolventCheckIs solvent Halogenated?Liquid->SolventCheckSegregatedSolidStream: Solid Organic Waste(Non-Halogenated)ContamCheck->SegregatedSolidNoHazSolidStream: Hazardous Solid Waste(Reactive/Toxic)ContamCheck->HazSolidYesNonHaloLiqStream: Organic Solvents(High BTU Incineration)SolventCheck->NonHaloLiqNo (e.g., MeOH, DMSO)HaloLiqStream: Halogenated Waste(Specialized Incineration)SolventCheck->HaloLiqYes (e.g., DCM)FinalFinal Disposal:High-Temp Incineration(w/ NOx Scrubbing)SegregatedSolid->FinalHazSolid->FinalNonHaloLiq->FinalHaloLiq->Final

Caption: Operational decision tree for segregating pyrazole-based waste streams based on physical state and chemical co-contaminants.

Regulatory Compliance & Documentation

While this compound is not typically a specifically "Listed" waste (P-list or U-list) under US EPA RCRA regulations, it must be characterized by the generator.[1][2]

RCRA Waste Characterization[2]
  • Ignitability (D001): Applicable if the compound is dissolved in a flammable solvent (Flash point < 60°C).[2]

  • Toxicity: Even if not characteristic by TCLP, the "General Duty Clause" requires generators to identify hazards.[2] Treat as Hazardous Waste due to aquatic toxicity and potential oral toxicity.[2]

European Waste Codes (EWC)

For operations in the EU, assign the following codes:

  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

  • 07 01 04:* Other organic solvents, washing liquids and mother liquors (if in solution).[2]

Emergency Contingencies

Spill Response Protocol:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don nitrile gloves, lab coat, and a half-face respirator with P100 cartridges (if powder is loose).[2]

  • Contain: Cover spill with an inert absorbent (Vermiculite or Sand).[2] Do not use sawdust (combustible).[2]

  • Clean: Sweep carefully to avoid dust generation.[2] Place in a sealed container labeled "Spill Debris - Hazardous".

  • Decontaminate: Wash the surface with a mild soap solution; collect the rinsate as liquid hazardous waste.[2]

Visualization: Spill Response & Segregation Logic

SpillResponseSpillSpill Incident:Pyrazole DerivativeAssessAssess Volume & FormSpill->AssessMinorSolidMinor Solid Spill(< 100g)Assess->MinorSolidMajorLiqLiquid/Large SpillAssess->MajorLiqAction1Wet Wipe / Sweep(Avoid Dust)MinorSolid->Action1Action2Absorb with Vermiculite(Inert Material)MajorLiq->Action2WasteBinSeal in HazardousWaste ContainerAction1->WasteBinAction2->WasteBin

Caption: Immediate response workflow for minor and major spills, emphasizing inert absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469815, 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link]

Personal protective equipment for handling 1-tert-Butyl-1H-pyrazol-4-ol

[1]

Executive Safety Summary

This compound (Synonym: 1-tert-butyl-4-hydroxypyrazole) is a functionalized heterocycle frequently employed as an intermediate in the synthesis of agrochemicals and pharmaceutical targets (e.g., CFTR modulators).[1]

Critical Safety Notice: While a specific, harmonized GHS classification for this exact alcohol derivative is often absent from public databases, Structure-Activity Relationship (SAR) analysis with its closest analogs (1-tert-butyl-1H-pyrazole and 1-tert-butyl-1H-pyrazol-4-amine) dictates that it must be handled as a Severe Eye Irritant and Respiratory Sensitizer .[1]

Immediate Action Required:

  • Default Hazard Class: Treat as Skin Irrit. 2, Eye Dam. 1, STOT SE 3 .[1][2]

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Storage: Hygroscopic solid; store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

Hazard Identification & Risk Assessment (SAR Analysis)

In the absence of a compound-specific Safety Data Sheet (SDS), we apply the Precautionary Principle . The table below synthesizes data from structural analogs to derive the safety profile for the 4-hydroxy derivative.

Structural AnalogCAS No.[1][3][4]GHS ClassificationRelevance to Target
1-tert-Butyl-1H-pyrazole 15754-60-6Danger: Eye Dam. 1, Skin Irrit. 2, STOT SE 3Core Scaffold: Indicates high potential for severe eye damage due to the pyrazole ring's basicity/nucleophilicity.
1-tert-Butyl-1H-pyrazol-4-amine 1258640-05-9Warning: Skin Irrit. 2, Eye Irrit.[1][5] 2A, STOT SE 34-Position Substitution: Shows that polar substituents at C4 maintain irritant properties.[1][2]
This compound N/ADERIVED PROFILE High Risk: The hydroxyl group increases polarity but does not negate the corrosive potential of the nitrogen-rich ring.[1]

Toxicological Causality: The tert-butyl group increases lipophilicity, facilitating skin absorption.[1][2] Once absorbed or upon contact with mucous membranes, the pyrazole nitrogen lone pairs can act as Lewis bases, disrupting cellular membranes and causing protein denaturation (chemical burns).[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "fail-safe" barrier system.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (minimum 5 mil) or NeoprenePermeation Resistance: Pyrazoles can permeate thin latex.[1][2] Double nitrile provides >480 min breakthrough time protection against solid particulates and incidental solvent splashes.[1]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Optional:[1][2] Face ShieldCorrosive Risk: Standard safety glasses are insufficient.[1] The "Eye Dam. 1" classification of the parent scaffold implies irreversible corneal damage upon direct contact.
Respiratory Protection Engineering Control: Fume Hood.Fallback: N95/P100 RespiratorDust Control: As a solid, the primary vector is airborne dust during weighing.[1][2] Inhalation causes immediate upper respiratory tract irritation (STOT SE 3).[2]
Body Protection Lab Coat (Tyvek/Cotton) + Closed-toe shoesParticulate Barrier: Prevents accumulation of dust on street clothes, reducing secondary exposure outside the lab.[1][2]

Operational Protocols: Step-by-Step

Phase 1: Receiving & Storage[1][2]
  • Inspection: Upon receipt, inspect the bottle for seal integrity. If the solid appears deliquescent (wet/clumped), the seal may have been compromised.[2]

  • Environment: Store in a dedicated flammables/corrosives cabinet .

  • Atmosphere: Purge headspace with Nitrogen or Argon after every use.[1] The hydroxyl group at C4 renders the compound prone to oxidation and moisture uptake.

Phase 2: Safe Handling Workflow (Weighing & Solubilization)

Objective: Minimize dust generation and prevent cross-contamination.[1][2]

HandlingWorkflowcluster_emergencyEmergency LoopStartSTART: Task AssessmentHoodCheck1. Verify Fume Hood(Flow > 100 fpm)Start->HoodCheckPPE2. Don PPE:Double Nitrile + GogglesHoodCheck->PPEWeighing3. Weighing Procedure:Use Anti-Static Gun + SpatulaPPE->WeighingSolvent4. Solubilization:Add Solvent SLOWLY (Exotherm risk)Weighing->SolventTransfer solid toreaction vesselSpillSpill Detected?Weighing->SpillCleanup5. Decontamination:Wipe Balance & Seal WasteSolvent->CleanupReaction sealedSpill->SolventNOActionCover with absorbent padsNotify HSESpill->ActionYES

Figure 1: Safe Handling Logic Flow. Note the critical decision point at the weighing stage where dust generation is most likely.[2]

Phase 3: Reaction Setup
  • Solvent Choice: this compound is soluble in polar organic solvents (DMSO, DMF, Methanol, Dichloromethane).[1]

  • Addition Order: Always add the solid to the solvent (or solvent to solid) slowly.[1] While not violently reactive, the heat of solution can be non-zero.[2]

  • Incompatibilities: Avoid strong oxidizing agents (e.g., KMnO4, H2O2) and acid chlorides without proper base scavenging, as the hydroxyl group is nucleophilic.[1][2]

Emergency Response & Waste Disposal

Spill Cleanup

Minor Spill (< 5g):

  • Isolate: Alert nearby personnel.

  • PPE: Ensure double gloves and goggles are on.

  • Contain: Cover the powder with a wet paper towel (dampened with water or ethanol) to prevent dust dispersal.[1]

  • Clean: Scoop up the wet material and place it in a solid waste container.[1] Wipe the area 3x with ethanol.

Exposure First Aid[1][2]
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. The basic nature of pyrazoles can cause deep tissue damage similar to caustic burns.[1] Seek medical attention immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as this may enhance absorption.[2]

Disposal Protocols
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless halogenated solvents are used).[1][2]

  • Segregation: Do not mix with strong oxidizers in the waste stream.[1]

  • Labeling: Tag as "Toxic/Irritant Solid - Pyrazole Derivative."[1]

References

  • PubChem. (2023).[1] 1-tert-Butyl-1H-pyrazole (Compound Summary). National Library of Medicine. [2]

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.[1] (Used for SAR analysis of tert-butyl pyrazole core hazards).[1]

  • Apollo Scientific. (2023).[1] SDS: 1-tert-Butyl-1H-pyrazol-4-amine hydrochloride. (Analogous 4-substituted derivative data).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.